molecular formula C10H14O6 B038782 mono-2-(Methacryloyloxy)ethyl succinate CAS No. 20882-04-6

mono-2-(Methacryloyloxy)ethyl succinate

Cat. No.: B038782
CAS No.: 20882-04-6
M. Wt: 230.21 g/mol
InChI Key: ZEWLHMQYEZXSBH-UHFFFAOYSA-N
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Description

Mono-2-(Methacryloyloxy)ethyl succinate is a high-purity, bifunctional monomer of significant value in advanced materials science and biomedical research. Its molecular structure features a polymerizable methacrylate group at one terminus and a carboxylic acid group at the other, connected by a succinate ester linkage. This design enables its primary application as a versatile crosslinking agent and a functional building block for synthesizing tailor-made polymers, particularly hydrogels. The methacryloyl group readily participates in free-radical polymerization with other vinyl monomers, such as 2-hydroxyethyl methacrylate (HEMA) or acrylamide, forming the polymer network's backbone. Concurrently, the pendant carboxylic acid group provides a readily accessible handle for further chemical modification via carbodiimide or other coupling chemistries, allowing researchers to conjugate biomolecules like peptides, proteins, or drugs directly into the polymer matrix. This mechanism of action is crucial for developing stimuli-responsive drug delivery systems, where the hydrogel's swelling and release kinetics can be controlled by pH changes. Furthermore, it is instrumental in creating functionalized surfaces for biosensors and in tissue engineering scaffolds, where the incorporation of cell-adhesion motifs (e.g., RGD peptides) can directly influence cellular behavior. This compound's research value lies in its ability to impart both structural integrity and specific biofunctionality to synthetic materials, bridging the gap between inert polymers and complex biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(2-methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O6/c1-7(2)10(14)16-6-5-15-9(13)4-3-8(11)12/h1,3-6H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWLHMQYEZXSBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864964
Record name (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen succinate
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Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20882-04-6
Record name Methacryloyloxyethyl succinate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 1-(2-((2-methyl-1-oxo-2-propen-1-yl)oxy)ethyl) ester
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Record name Butanedioic acid, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester
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Record name (2-((2-Methyl-1-oxoallyl)oxy)ethyl) hydrogen succinate
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Record name [2-[(2-methyl-1-oxoallyl)oxy]ethyl] hydrogen succinate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Mono-2-(Methacryloyloxy)ethyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties of mono-2-(methacryloyloxy)ethyl succinate (B1194679), a bifunctional monomer with significant applications in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on the synthesis, physicochemical properties, and reactivity of this versatile compound.

Chemical Identity and Structure

Mono-2-(methacryloyloxy)ethyl succinate (MMES) is an organic molecule that possesses both a polymerizable methacrylate (B99206) group and a reactive carboxylic acid group. This unique structure allows it to act as a crucial building block in the synthesis of functional polymers and bioconjugates.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number20882-04-6[1][2][3][4]
Molecular FormulaC10H14O6[1][4]
Molecular Weight230.21 g/mol [1][3][4]
IUPAC Name4-[2-(methacryloyloxy)ethoxy]-4-oxobutanoic acid[1]
Canonical SMILESCC(=C)C(=O)OCCOC(=O)CCC(=O)O[1]
InChI KeyZEWLHMQYEZXSBH-UHFFFAOYSA-N[3][5]

Physicochemical Properties

The physicochemical properties of MMES are crucial for its application in various fields, influencing its solubility, reactivity, and biocompatibility.

Table 2: Physicochemical Data

PropertyValue
Boiling Point267 °C (lit.)[2][3][4][6]
Density1.19 g/mL at 25 °C (lit.)[2][3][4][6]
Refractive Indexn20/D 1.464 (lit.)[1][2][3][6]
pKa4.35 ± 0.17 (Predicted)[1][7]
LogP0.51370[1]
Flash Point>230 °F[2]
Vapor Pressure3.42E-07 mmHg at 25°C[1]
Storage Temperature2-8°C[1][2][3][5]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count6[1]
Rotatable Bond Count9[1]

Synthesis

This compound is typically synthesized through the reaction of 2-hydroxyethyl methacrylate (HEMA) with succinic anhydride.[6][7]

Experimental Protocol for Synthesis

Materials:

  • 2-hydroxyethyl methacrylate (HEMA)

  • Succinic anhydride

  • Hydroquinone (B1673460) monomethyl ether (inhibitor)

  • Argon gas

  • 50 mL flask with a stir bar

Procedure:

  • To a 50 mL flask equipped with a stir bar, add 10 g of 2-hydroxyethyl methacrylate, 7.7 g of succinic anhydride, and 50 mg of hydroquinone monomethyl ether.[6][7]

  • Purge the flask with argon gas to create an inert atmosphere.[6][7]

  • Seal the flask and heat the reaction mixture to 90 °C with continuous stirring for 18 hours.[6][7]

  • After the reaction is complete, cool the flask to room temperature.[6][7]

  • The product, this compound, is obtained in quantitative yield.[6][7]

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product HEMA 2-Hydroxyethyl Methacrylate Mixing Mix Reactants in Flask HEMA->Mixing SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Mixing Inhibitor Hydroquinone Monomethyl Ether Inhibitor->Mixing InertAtmosphere Argon Purge Reaction Stir and Heat InertAtmosphere->Reaction Heating 90°C for 18 hours Heating->Reaction Mixing->InertAtmosphere Cooling Cool to Room Temperature Reaction->Cooling MMES This compound Cooling->MMES

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

The dual functionality of MMES makes it a valuable monomer in polymer chemistry and drug delivery systems.

Polymerization

The methacrylate group of MMES readily undergoes free-radical polymerization, allowing for its incorporation into polymer chains. This is a key feature in the development of dental resins, hydrogels, and other polymeric materials.[8] For instance, it can be copolymerized with other monomers to create a peptide-polymer matrix for dental restorations.[5][6][9]

Carboxylic Acid Reactivity

The carboxylic acid group provides a site for covalent modification. This is particularly useful in drug delivery applications, where therapeutic agents can be conjugated to the polymer backbone.[8] For example, MMES has been used to synthesize polymerizable prodrugs of camptothecin (B557342), where the drug is linked to the monomer via an ester bond.[10] This approach allows for the controlled release of the drug as the ester linkage is hydrolyzed.[10]

Role in Drug Delivery Systems

The ability to form polymer-drug conjugates makes MMES a significant component in the design of advanced drug delivery systems. The properties of the resulting polymer, such as its hydrophilicity and degradation rate, can be tuned by copolymerizing MMES with other monomers. This allows for the creation of targeted drug delivery vehicles with controlled release kinetics.[10]

G Application of MMES in Prodrug Synthesis cluster_components Components cluster_process Process cluster_products Products MMES This compound (MMES) Esterification Esterification Reaction MMES->Esterification Drug Drug with -OH group (e.g., Camptothecin) Drug->Esterification ProdrugMonomer Polymerizable Prodrug Monomer Esterification->ProdrugMonomer Polymerization RAFT Copolymerization Deprotection Deprotection Polymerization->Deprotection PolymericProdrug Targeted Polymeric Prodrug Deprotection->PolymericProdrug ProdrugMonomer->Polymerization

Caption: Logical workflow for the synthesis of a targeted polymeric prodrug using MMES.

Safety Information

Hazard Identification:

  • Hazard Statements: H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage).[3]

  • Signal Word: Danger.[3]

  • Hazard Codes: Xi (Irritant).[1][2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P272: Contaminated work clothing should not be allowed out of the workplace.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.[3]

Storage and Handling:

  • Store in a well-ventilated place. Keep cool.[1][2][3][5]

  • It is recommended to store at 2-8°C.[1][2][3][5]

  • The product may contain an inhibitor such as monomethyl ether hydroquinone (MEHQ) to prevent polymerization during storage.[3][5]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Mono-2-(methacryloyloxy)ethyl succinate (B1194679)

Introduction

Mono-2-(methacryloyloxy)ethyl succinate (MMES) is a functional monomer of significant interest in the development of advanced materials for biomedical and pharmaceutical applications. Its structure incorporates a polymerizable methacrylate (B99206) group and a carboxylic acid moiety, rendering it a versatile building block for the synthesis of functional polymers. MMES is utilized in the preparation of peptide-polymer matrices for dental restorations, the fabrication of flexible optoelectronic devices, and the synthesis of nanocatalysts for environmental remediation.[1][2] This guide provides a detailed protocol for the synthesis of MMES, compiled from established methodologies, to assist researchers in its preparation and application.

Core Synthesis Protocol

The synthesis of this compound is primarily achieved through the ring-opening reaction of succinic anhydride (B1165640) with 2-hydroxyethyl methacrylate (HEMA).[1][3] This reaction is typically conducted under controlled heating and an inert atmosphere to prevent polymerization of the methacrylate group.

Experimental Protocol: Ring-Opening Esterification

This protocol is adapted from established and verified synthesis procedures.[1][3]

Materials and Reagents:

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Succinic anhydride

  • Hydroquinone (B1673460) monomethyl ether (MEHQ - polymerization inhibitor)

  • Argon gas

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stir bar

  • Heating mantle with a stirrer

  • Thermometer or temperature controller

  • Inert gas (Argon) supply with a manifold

Procedure:

  • To a 50 mL flask equipped with a magnetic stir bar, add 10.0 g of 2-hydroxyethyl methacrylate, 7.7 g of succinic anhydride, and 50 mg of hydroquinone monomethyl ether.[1][3]

  • Purge the flask with argon gas for several minutes to create an inert atmosphere.

  • Seal the flask securely.

  • Heat the reaction mixture to 90°C while stirring continuously.

  • Maintain the reaction at 90°C for 18 hours.

  • After 18 hours, turn off the heat and allow the flask to cool to room temperature.

  • The resulting product, this compound, is obtained in a quantitative yield and is typically a viscous liquid.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Reactant Specifications

ReactantMolecular FormulaMolecular Weight ( g/mol )Amount UsedMolar Amount (mol)Molar Ratio
2-Hydroxyethyl methacrylate (HEMA)C6H10O3130.1410.0 g~0.0771
Succinic anhydrideC4H4O3100.077.7 g~0.0771
Hydroquinone monomethyl etherC7H8O2124.1450 mg~0.0004-

Table 2: Product Specifications - this compound

PropertyValueSource(s)
CAS Number 20882-04-6[4]
Molecular Formula C10H14O6[4]
Molecular Weight 230.21 g/mol [2]
Appearance Viscous liquid[5]
Boiling Point 267 °C (lit.)[3]
Density 1.19 g/mL at 25 °C (lit.)[3]
Refractive Index (n20/D) 1.464 (lit.)[4]
Flash Point >110 °C (>230 °F)[3]
Storage Temperature 2-8°C[3]
pKa 4.35 ± 0.17 (Predicted)[3]
Yield Quantitative[1][3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis Workflow for this compound A 1. Reagent Preparation - 2-Hydroxyethyl methacrylate (10.0 g) - Succinic anhydride (7.7 g) - Hydroquinone monomethyl ether (50 mg) B 2. Reaction Setup - Add all reagents to a 50 mL flask - Add a magnetic stir bar A->B Combine C 3. Inert Atmosphere - Purge the flask with Argon gas - Seal the flask B->C Prepare for reaction D 4. Reaction - Heat to 90°C - Stir for 18 hours C->D Initiate reaction E 5. Cooling - Turn off heat - Allow to cool to room temperature D->E Reaction completion F 6. Product - this compound - (Quantitative Yield) E->F Final product

References

An In-depth Technical Guide to the Solubility and Stability of Mono-2-(Methacryloyloxy)ethyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mono-2-(methacryloyloxy)ethyl succinate (B1194679) (MMES) is a bifunctional monomer of significant interest in the development of advanced materials for biomedical and pharmaceutical applications. Its unique structure, featuring a polymerizable methacrylate (B99206) group and a reactive carboxylic acid, allows for the synthesis of functional polymers and hydrogels with tunable properties. This technical guide provides a comprehensive overview of the solubility and stability of MMES, critical parameters for its effective application in drug delivery systems, dental composites, and other biomedical devices. The document summarizes key physicochemical properties, explores its solubility in various solvents, and details its stability profile under different environmental conditions. Experimental protocols for the evaluation of these properties are also provided to aid researchers in their practical applications.

Chemical and Physical Properties

Mono-2-(methacryloyloxy)ethyl succinate, also known as 2-(methacryloyloxy)ethyl hydrogen succinate, is a viscous, colorless liquid. Its chemical structure confers upon it the ability to participate in polymerization reactions via its methacrylate group, while the succinate moiety provides a handle for further chemical modification or can influence the material's degradation profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₀H₁₄O₆
Molecular Weight 230.21 g/mol
CAS Number 20882-04-6
Appearance Colorless viscous liquid[1]
Density 1.19 g/mL at 25 °C
Boiling Point 267 °C (lit.)
Refractive Index n20/D 1.464 (lit.)
Storage Temperature 2-8°C
Inhibitor Typically contains hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent polymerization

Solubility Profile

The solubility of MMES is a critical factor for its use in various formulations and polymerization processes. Due to its chemical structure, which includes both a relatively nonpolar methacrylate group and a polar carboxylic acid and ester groups, its solubility is dependent on the polarity of the solvent.

Qualitative Solubility:

Based on the general principles of solubility for methacrylate esters and compounds with carboxylic acid functionality, the following qualitative solubility profile can be inferred:

  • Soluble in: Polar organic solvents such as ketones (e.g., acetone), esters (e.g., ethyl acetate), and aromatic hydrocarbons. A similar compound, mono-[2-(methacryloyloxy)ethyl]phthalate, is soluble in ethanol (B145695) and acetone[2].

  • Limited Solubility in: Water and nonpolar aliphatic hydrocarbons. The presence of the carboxylic acid group may impart some water solubility, particularly at higher pH where the carboxylate salt can form.

Quantitative Solubility Data:

Stability Profile

The stability of MMES is a key determinant of its shelf-life and its performance in final products, particularly in applications where degradation is a desired feature, such as in biodegradable drug delivery systems. The primary degradation pathway for MMES under physiological or aqueous conditions is expected to be hydrolysis of its two ester linkages.

Hydrolytic Stability

The ester bonds in MMES are susceptible to hydrolysis, a reaction that is significantly influenced by pH and temperature.

  • pH-Dependence: Ester hydrolysis can be catalyzed by both acids and bases. Generally, the rate of hydrolysis is slowest at a neutral pH and increases under acidic or alkaline conditions. For succinate esters, hydrolysis can be particularly relevant. For instance, succinimide-ester based cross-linkers, which share some structural similarities, show a clear pH dependency in their reactivity, with decreased efficiency at lower pH[3]. Studies on diglycine-activated succinic esters have shown autohydrolysis at physiological pH[4].

  • Mechanism: The hydrolysis of the methacrylate ester and the succinate ester would lead to the formation of methacrylic acid, 2-hydroxyethyl succinate, and ultimately succinic acid and ethylene (B1197577) glycol.

Quantitative data on the hydrolysis rate constants of MMES at different pH values and temperatures are not available in the public domain and would require experimental determination.

Thermal Stability

The thermal stability of MMES is important for processing and storage. While specific thermogravimetric analysis (TGA) data for MMES was not found, the thermal degradation of poly(methacrylates) has been studied. These polymers typically degrade by depolymerization, yielding the corresponding monomer as the major product[5][6]. It is expected that MMES would be stable at its recommended storage temperature of 2-8°C. At elevated temperatures, both decomposition of the monomer and polymerization can occur.

Experimental Protocols

Detailed and validated experimental protocols for determining the solubility and stability of this compound are not specifically described in the literature. However, standard methodologies for characterizing similar organic compounds can be readily adapted.

Determination of Aqueous Solubility

A common method for determining the aqueous solubility of an organic compound is the shake-flask method[7][8].

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand undisturbed to allow for the separation of the undissolved compound. Centrifugation can be used to facilitate this process.

  • Quantification: A sample of the clear aqueous supernatant is carefully removed and the concentration of dissolved MMES is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in units such as g/L or mol/L.

Determination of Hydrolytic Stability and Rate Constants

The rate of hydrolysis of MMES can be determined by monitoring its disappearance or the appearance of its degradation products over time in aqueous solutions at different pH values and temperatures[9][10][11][12][13].

Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 5, 7.4, 9).

  • Reaction Setup: A known concentration of MMES is added to each buffer solution in a sealed, temperature-controlled vessel (e.g., 37 °C).

  • Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn.

  • Quenching: The hydrolysis reaction in the aliquot is stopped immediately, for example, by neutralization or rapid cooling.

  • Analysis: The concentration of the remaining MMES and/or its degradation products in each aliquot is quantified using a validated stability-indicating HPLC method.

  • Data Analysis: The natural logarithm of the concentration of MMES is plotted against time. For a pseudo-first-order reaction, the slope of the resulting straight line will be equal to the negative of the observed rate constant (k_obs). The second-order rate constant can be calculated if the concentration of the catalyst (H⁺ or OH⁻) is known.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the analyte in the presence of its degradation products[14][15].

General Method Parameters:

  • Column: A reversed-phase column (e.g., C18) is typically suitable for separating moderately polar organic compounds.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase should be optimized for good peak shape and resolution.

  • Detection: UV detection at a wavelength where MMES has significant absorbance (e.g., around 210 nm).

  • Validation: The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Solubility Determination

solubility_workflow start Start: Excess MMES + Deionized Water equilibration Equilibration (Constant Temperature Agitation) start->equilibration separation Phase Separation (Centrifugation) equilibration->separation sampling Collect Aqueous Supernatant separation->sampling analysis HPLC Analysis sampling->analysis result Determine Solubility (g/L or mol/L) analysis->result

Caption: Workflow for determining the aqueous solubility of MMES.

Experimental Workflow for Hydrolytic Stability Study

hydrolysis_workflow start Start: MMES in Buffered Solutions (various pH) incubation Incubation at Constant Temperature start->incubation sampling Aliquot Sampling at Time Intervals incubation->sampling quenching Quench Reaction sampling->quenching analysis Stability-Indicating HPLC Analysis quenching->analysis data_analysis Data Analysis: ln[MMES] vs. Time analysis->data_analysis result Determine Hydrolysis Rate Constants (k) data_analysis->result

Caption: Workflow for assessing the hydrolytic stability of MMES.

Conclusion

This compound is a versatile monomer with significant potential in the development of functional biomaterials. A thorough understanding of its solubility and stability is paramount for its successful application. While general characteristics can be inferred from its chemical structure and data on related compounds, specific quantitative data for MMES is lacking in the current literature. This guide provides a framework for researchers and drug development professionals to approach the characterization of MMES, including recommended experimental protocols. The experimental determination of its solubility in a range of pharmaceutically relevant solvents and the quantification of its hydrolysis kinetics under various pH and temperature conditions are critical next steps for unlocking the full potential of this promising monomer.

References

safety and handling of mono-2-(Methacryloyloxy)ethyl succinate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Safe Handling of Mono-2-(Methacryloyloxy)ethyl Succinate (B1194679) in the Laboratory

This technical guide provides comprehensive safety and handling information for mono-2-(methacryloyloxy)ethyl succinate (CAS No: 20882-04-6) for researchers, scientists, and professionals in drug development and material science. This monomer is utilized in the synthesis of polymers for specialized applications, including dental resin composites, flexible optoelectronic devices, and nanocatalysts.[1] Adherence to strict safety protocols is essential due to its hazardous properties.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[2] It is crucial to understand its potential risks before handling. The primary hazards are severe eye damage, skin irritation, and the potential to cause an allergic skin reaction.[1][3]

Table 1: GHS Hazard Classification

Classification Code Description Citations
Signal Word --- Danger [1]
Pictograms GHS05, GHS07 Corrosion, Exclamation Mark [1][3]
Hazard Statements H315 Causes skin irritation. [3][4]
H317 May cause an allergic skin reaction. [1]
H318 Causes serious eye damage. [1]
H319 Causes serious eye irritation. (Note: H318 is the more severe classification) [3][4]
H335 May cause respiratory irritation. [4]
H412 Harmful to aquatic life with long lasting effects. [4]
Precautionary Statements P261 Avoid breathing mist or vapors. [4]
P272 Contaminated work clothing should not be allowed out of the workplace.
P280 Wear protective gloves/ eye protection/ face protection. [4]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water. [4]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3]
P310 Immediately call a POISON CENTER/doctor.
P333 + P313 If skin irritation or rash occurs: Get medical advice/attention. [4]

| | P501 | Dispose of contents/container to an approved waste disposal plant. | |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.

Table 2: Physicochemical Data for this compound

Property Value Citations
CAS Number 20882-04-6 [1][5]
Molecular Formula C10H14O6 [5][6][7]
Molecular Weight 230.21 g/mol [1][5][6]
Appearance Colorless to yellow clear liquid
Boiling Point 267 °C (lit.) [1][6][8]
Density 1.19 g/mL at 25 °C (lit.) [1][6][8]
Refractive Index n20/D 1.464 (lit.) [1][6][9]
Flash Point >230 °F (>110 °C) / 162.5 °C (closed cup) [1][5][6]
Storage Temperature 2-8°C [1][9][10]

| Inhibitor | Typically contains an inhibitor (e.g., 750 ppm MEHQ) to prevent polymerization. |[1] |

Safe Handling, Storage, and Disposal

Engineering Controls and Personal Protective Equipment (PPE)

Proper engineering controls and PPE are the first line of defense against exposure.

  • Ventilation : Always handle this chemical in a well-ventilated area.[2] Use of a certified chemical fume hood is strongly recommended. Provide appropriate local exhaust ventilation where mists or aerosols may be formed.[3]

  • Eye Protection : Wear chemical safety goggles and a face shield.[1][2]

  • Skin Protection : Wear nitrile or other chemically resistant gloves and a lab coat.[1] Ensure gloves are inspected prior to use and replaced if damaged.

  • Respiratory Protection : If ventilation is inadequate or if mists are generated, use a NIOSH/MSHA-approved respirator with an appropriate filter, such as a type ABEK (EN14387) respirator filter.[1][3]

Handling and Storage Procedures
  • Handling : Avoid all contact with skin and eyes.[3] Avoid inhalation of vapor or mist. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3] Keep away from heat and sources of ignition.[4]

  • Storage : Store in a tightly closed container in a refrigerator at 2-8°C.[1][3][9] The storage area should be dry and well-ventilated.[3] This substance is classified as a combustible liquid (Storage Class 10).[1]

Waste Disposal

Dispose of waste materials in accordance with all applicable regional, national, and local laws and regulations.[2] Do not allow the product to enter drains.[3] Contaminated packaging should be treated as the chemical itself and disposed of at an approved waste disposal plant.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 3: First Aid Measures

Exposure Route Procedure Citations
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from a specialist. [3][4]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice. [3][4]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. [3][4]

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |[3] |

Accidental Release Measures

For spills, wear full personal protective equipment.[3] Ensure adequate ventilation.[3] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[3] Prevent the product from entering drains or waterways.[3]

Experimental Protocol Example: Synthesis

This section provides a cited experimental protocol for the synthesis of this compound, illustrating a practical application of the handling procedures described.

Objective : To synthesize this compound from 2-hydroxyethyl methacrylate (B99206) and succinic anhydride (B1165640).[7][11]

Materials :

  • 2-Hydroxyethyl methacrylate (10 g)

  • Succinic anhydride (7.7 g)

  • Hydroquinone (B1673460) monomethyl ether (inhibitor, 50 mg)

  • 50 mL flask with a stir bar

  • Argon gas supply

  • Heating mantle

Procedure :

  • Preparation : In a chemical fume hood, add 2-hydroxyethyl methacrylate, succinic anhydride, and the hydroquinone monomethyl ether inhibitor to a 50 mL flask equipped with a magnetic stir bar.[7][11]

  • Inerting : Purge the flask with argon gas to create an inert atmosphere. This prevents unwanted side reactions and potential polymerization initiated by oxygen.

  • Reaction : Seal the flask and heat the mixture to 90°C using a heating mantle with continuous stirring.[7][11]

  • Incubation : Maintain the reaction at 90°C for 18 hours.[7][11] The reaction should be monitored for any changes in viscosity or color.

  • Cooling : After 18 hours, turn off the heat and allow the flask to cool to room temperature.[7][11]

  • Product : The resulting product is this compound in quantitative yield, which should be stored at 2-8°C.[7][11]

Visualized Laboratory Workflow

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

G start Start: Prepare for Handling review_sds 1. Review Safety Data Sheet (SDS) start->review_sds gather_ppe 2. Gather Required PPE (Goggles, Face Shield, Gloves, Lab Coat) review_sds->gather_ppe setup_workspace 3. Prepare Ventilated Workspace (Chemical Fume Hood) gather_ppe->setup_workspace handle_chemical 4. Handle Chemical (Weighing, Transferring, Reaction) setup_workspace->handle_chemical spill_check Spill or Exposure? handle_chemical->spill_check emergency_proc Execute Emergency Procedures (First Aid / Spill Cleanup) spill_check->emergency_proc Yes segregate_waste 5. Segregate Waste (Liquid, Solid, Sharps) spill_check->segregate_waste No emergency_proc->segregate_waste After resolution decontaminate 6. Decontaminate Workspace & Glassware segregate_waste->decontaminate doff_ppe 7. Doff & Dispose PPE decontaminate->doff_ppe end End: Procedure Complete doff_ppe->end

Caption: Standard workflow for handling this compound.

References

The Pivotal Role of the Carboxylic Acid Group in the Functionality of a Hypothetical Bioactive Molecule (MMES)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The molecule "MMES" is treated as a hypothetical compound for the purpose of this guide, as no widely recognized bioactive molecule with this specific acronym and a well-documented carboxylic acid-dependent mechanism of action could be identified in publicly available scientific literature. This document serves as an illustrative technical guide on how one might investigate and present the role of a carboxylic acid moiety in a novel bioactive compound, using plausible data and standard methodologies.

This technical whitepaper explores the critical role of the carboxylic acid group in the functionality of a hypothetical small molecule inhibitor, "MMES," which targets a key kinase in a cancer-related signaling pathway. Through a detailed examination of structure-activity relationships, binding kinetics, and cellular effects, we will establish the indispensable nature of this functional group for the molecule's therapeutic potential.

Structure-Activity Relationship (SAR) Studies

The carboxylic acid group of MMES is hypothesized to be a key pharmacophoric feature, anchoring the molecule within the binding site of its target kinase. To test this, a series of analogues were synthesized where the carboxylic acid was replaced with other functional groups.

Table 1: In Vitro Activity of MMES and Analogues Against Target Kinase
CompoundModification of Carboxylic Acid GroupIC₅₀ (nM)Relative Potency
MMES -COOH (Carboxylic Acid) 15 1.00
MMES-Amide-CONH₂ (Amide)3500.04
MMES-Ester-COOCH₃ (Methyl Ester)1,2000.01
MMES-Alcohol-CH₂OH (Primary Alcohol)> 10,000< 0.001
MMES-Alkane-CH₃ (Methyl)> 50,000< 0.0003

The data clearly indicates that any modification to the carboxylic acid group leads to a dramatic loss of inhibitory activity. The amide and ester analogues, which can still act as hydrogen bond acceptors but lose the ionic interaction capability, show a significant drop in potency. The complete removal of the polar, charge-bearing group (alcohol and alkane analogues) effectively abolishes the molecule's activity, underscoring the critical role of the carboxylate's ionic and hydrogen-bonding interactions.

Biophysical and Binding Analysis

To further understand the interaction, surface plasmon resonance (SPR) was employed to measure the binding kinetics of MMES and its less active methyl ester analogue (MMES-Ester) to the target kinase.

Table 2: Kinetic Binding Parameters of MMES and MMES-Ester
Compoundkₐ (M⁻¹s⁻¹)kₔ (s⁻¹)Kₔ (nM)
MMES 2.5 x 10⁵3.8 x 10⁻³15.2
MMES-Ester1.1 x 10⁴1.3 x 10⁻²1,182

The results demonstrate that MMES has a significantly faster association rate (kₐ) and a slower dissociation rate (kₔ) compared to MMES-Ester. This leads to a much lower dissociation constant (Kₔ), indicating a higher affinity and a more stable drug-target complex. The slower "off-rate" for MMES is particularly important, suggesting that the interactions made by the carboxylic acid group are crucial for prolonging the residency time of the inhibitor in the kinase's active site.

Cellular Activity and Pathway Analysis

The functional consequence of the carboxylic acid group was assessed by measuring the inhibition of downstream substrate phosphorylation in a cellular context.

Signaling Pathway of MMES Action

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Target_Kinase Target Kinase Receptor->Target_Kinase Activates Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylates p_Downstream_Substrate Phosphorylated Substrate Downstream_Substrate->p_Downstream_Substrate Cell_Proliferation Cell Proliferation p_Downstream_Substrate->Cell_Proliferation Promotes MMES MMES (-COOH) MMES->Target_Kinase Inhibits A Prepare serial dilutions of MMES analogues B Add kinase, peptide substrate, and compound to assay plate A->B C Initiate reaction with ATP Incubate 60 min B->C D Stop reaction and add TR-FRET detection reagents C->D E Incubate 2 hours D->E F Read TR-FRET signal E->F G Calculate IC50 values (4-parameter logistic fit) F->G

The Dual Nature of Reactivity: An In-depth Technical Guide to the Methacrylate Group in Mono-2-(methacryloyloxy)ethyl Succinate (MMES)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core reactivity of the methacrylate (B99206) group within Mono-2-(methacryloyloxy)ethyl succinate (B1194679) (MMES), a bifunctional monomer increasingly utilized in the development of advanced biomaterials and drug delivery systems. Understanding the chemical behavior of this functional group is paramount for controlling polymerization kinetics, predicting material properties, and assessing biocompatibility. This document provides a comprehensive overview of the key reactions, quantitative data, experimental methodologies, and potential biological signaling pathways associated with the methacrylate moiety of MMES.

Core Reactivity of the Methacrylate Group

The reactivity of the methacrylate group in MMES is primarily governed by the carbon-carbon double bond, which is activated by the adjacent ester group. This electronic arrangement makes the molecule susceptible to two principal types of reactions: free-radical polymerization and nucleophilic addition.

Free-Radical Polymerization

The most prominent reaction of the methacrylate group is free-radical polymerization, a chain-growth process that leads to the formation of long polymer chains. This process is fundamental to the creation of a wide range of materials, from hydrogels to solid resins. The polymerization proceeds through the classic steps of initiation, propagation, and termination. The reactivity of the methacrylate group in MMES is generally high, comparable to other common methacrylate monomers.

Michael Addition

The electron-deficient β-carbon of the methacrylate's α,β-unsaturated carbonyl system is susceptible to nucleophilic attack in a conjugate addition reaction known as the Michael addition.[1][2][3] This reaction is particularly relevant in biological systems where nucleophiles such as thiols (e.g., from cysteine residues in proteins or glutathione) are abundant.[4] The Michael addition of thiols to the methacrylate group can lead to the covalent attachment of biomolecules or contribute to the in-situ depletion of antioxidants, a factor to consider in biocompatibility assessments.[4]

Hydrolysis

The ester linkages within the MMES molecule, both at the methacrylate group and the succinate linker, are susceptible to hydrolysis. This degradation process can be influenced by pH and the presence of enzymes (esterases).[5] Hydrolysis of the methacrylate ester would release methacrylic acid and 2-hydroxyethyl succinate, while cleavage of the succinate ester would yield a polymer with pendant carboxylic acid groups and 2-hydroxyethyl methacrylate (HEMA). The release of succinate is of particular interest due to its potential to activate specific cellular signaling pathways.

Quantitative Reactivity Data

While specific quantitative data for the reactivity of MMES is not extensively available in peer-reviewed literature, values for similar methacrylate monomers can provide a reasonable estimation. Researchers are encouraged to determine these parameters experimentally for their specific systems.

Table 1: General Reactivity Ratios for Copolymerization of Methacrylates

Monomer 1 (M1)Monomer 2 (M2)r1r2r1 * r2Copolymer Type
Methyl Methacrylate (MMA)Styrene0.460.520.24Random
Methyl Methacrylate (MMA)n-Butyl Methacrylate~1~1~1Ideal Random
2-Hydroxyethyl Methacrylate (HEMA)Methyl Methacrylate (MMA)0.81.10.88Random

Note: Reactivity ratios (r1 and r2) describe the preference of a growing polymer chain to add a monomer of the same type (homopolymerization) versus a different type (copolymerization). An r value > 1 indicates a preference for homopolymerization, r < 1 indicates a preference for copolymerization, and r ≈ 1 suggests random incorporation. The product r1 * r2 gives an indication of the overall copolymerization behavior.

Table 2: Thermodynamic Data for Polymerization of Methacrylates

MonomerHeat of Polymerization (ΔH_p) (kJ/mol)Ceiling Temperature (T_c) (°C, bulk)
Methyl Methacrylate (MMA)-54 to -58220
Ethyl Methacrylate (EMA)-59235
n-Butyl Methacrylate (nBMA)-60275

Note: The heat of polymerization (ΔH_p) is the enthalpy change during polymerization and is typically exothermic for vinyl monomers. The ceiling temperature (T_c) is the temperature above which the polymer will depolymerize back to the monomer.

Experimental Protocols

Synthesis of Mono-2-(methacryloyloxy)ethyl succinate (MMES)

Principle: MMES is synthesized by the ring-opening reaction of succinic anhydride (B1165640) with 2-hydroxyethyl methacrylate (HEMA) in the presence of a polymerization inhibitor.

Materials:

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Succinic anhydride

  • Hydroquinone monomethyl ether (MEHQ) or other suitable inhibitor

  • Argon or Nitrogen gas

  • Reaction flask with a stir bar

Procedure:

  • To a reaction flask equipped with a stir bar, add HEMA (e.g., 10 g) and succinic anhydride (e.g., 7.7 g).

  • Add a small amount of polymerization inhibitor (e.g., 50 mg of MEHQ).

  • Purge the flask with an inert gas (argon or nitrogen).

  • Seal the flask and heat the mixture to 90°C with continuous stirring for 18 hours.

  • Cool the flask to room temperature. The product, this compound, is obtained in quantitative yield as a viscous liquid.

Free-Radical Polymerization of MMES

Principle: Polymerization is initiated by the thermal decomposition of a free-radical initiator, leading to the propagation of polymer chains.

Materials:

  • This compound (MMES)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or other suitable initiator

  • Solvent (e.g., 1,4-dioxane, dimethylformamide)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vessel with a condenser

Procedure:

  • Dissolve MMES and the initiator (e.g., AIBN, 0.1-1 mol% relative to monomer) in the chosen solvent in a Schlenk flask.

  • Degas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C for AIBN) under an inert atmosphere with stirring.

  • Monitor the polymerization progress by techniques such as gravimetry, spectroscopy (disappearance of the vinyl peak in IR or NMR), or chromatography.

  • Terminate the reaction by cooling to room temperature and exposing to air.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, diethyl ether).

  • Collect the polymer by filtration and dry under vacuum.

Thiol-Michael Addition to MMES

Principle: A thiol-containing compound is added to the methacrylate double bond of MMES under basic or nucleophilic catalysis.

Materials:

  • This compound (MMES)

  • Thiol-containing molecule (e.g., N-acetylcysteine, glutathione)

  • Base catalyst (e.g., triethylamine, DBU) or nucleophilic catalyst (e.g., phosphine)

  • Solvent (e.g., THF, DMF)

  • Inert gas atmosphere

Procedure:

  • Dissolve MMES and the thiol compound in an appropriate solvent in a reaction vessel under an inert atmosphere.

  • Add the catalyst to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by following the disappearance of the thiol and/or methacrylate peaks using techniques like NMR or IR spectroscopy.

  • Upon completion, the product can be purified by appropriate methods such as chromatography or precipitation.

Signaling Pathways and Biological Implications

The reactivity of the methacrylate group and the potential for hydrolysis of the succinate linker have important implications for the biological performance of MMES-based materials.

Cellular Response to Methacrylate Monomers

Unreacted methacrylate monomers can leach from a polymer matrix and interact with cellular components. The primary mechanism of methacrylate toxicity is believed to be the depletion of intracellular glutathione (B108866) (GSH) through Michael addition.[4] This can lead to oxidative stress, cellular damage, and inflammatory responses.[6][7][8]

Methacrylate_Toxicity Methacrylate Methacrylate Monomer Adduct Methacrylate-GSH Adduct Methacrylate->Adduct Michael Addition GSH Glutathione (GSH) GSH->Adduct OxidativeStress Oxidative Stress Adduct->OxidativeStress GSH Depletion CellularDamage Cellular Damage OxidativeStress->CellularDamage Inflammation Inflammatory Response OxidativeStress->Inflammation

Caption: Cellular response to methacrylate monomers.

Succinate Signaling via SUCNR1 (GPR91)

If the succinate linker in MMES-containing polymers is hydrolyzed, the released succinate can act as a signaling molecule. Extracellular succinate is a specific ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91).[9][10] Activation of SUCNR1 can trigger various downstream signaling cascades, primarily through G_i and G_q proteins, leading to diverse cellular responses, including modulation of inflammation, immune cell activation, and metabolic regulation.[1][11][12][13]

Succinate_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Succinate Succinate SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 G_protein G_i / G_q SUCNR1->G_protein Activation PLC PLC G_protein->PLC G_q AC Adenylyl Cyclase G_protein->AC G_i IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca_PKC Response Cellular Response (Inflammation, Metabolism) cAMP->Response Ca_PKC->Response

Caption: Succinate signaling pathway via the SUCNR1 receptor.

Conclusion

The methacrylate group in MMES imparts a versatile reactivity that is central to its function in polymer science and biomedical applications. Its propensity for free-radical polymerization allows for the straightforward synthesis of a diverse range of polymeric materials. Concurrently, its susceptibility to Michael addition and the potential for hydrolysis of the ester linkages introduce important considerations for biocompatibility and the biological activity of its degradation products. A thorough understanding of these reactive pathways, supported by robust experimental characterization, is essential for the rational design and successful implementation of MMES-based materials in research and development. Researchers are strongly encouraged to perform detailed kinetic and thermodynamic studies to obtain specific quantitative data for MMES in their systems of interest, thereby enabling precise control over material properties and biological interactions.

References

Methodological & Application

Application Notes and Protocols for Mono-2-(Methacryloyloxy)ethyl Succinate in Dental Adhesive Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of mono-2-(methacryloyloxy)ethyl succinate (B1194679) (MMS) in dental adhesive formulations. This document details the chemical properties of MMS, a representative formulation, and detailed protocols for evaluating the performance and biocompatibility of MMS-containing adhesives.

Introduction to Mono-2-(Methacryloyloxy)ethyl Succinate (MMS)

This compound is a bifunctional acidic monomer increasingly utilized in the formulation of dental adhesives, particularly in self-etching systems.[1][2][3][4] Its molecular structure incorporates a polymerizable methacrylate (B99206) group and a carboxylic acid group.[5] This unique structure allows MMS to perform two critical functions simultaneously: the methacrylate group enables copolymerization with other resin monomers to form the adhesive's polymer backbone, while the carboxylic acid group can interact with and demineralize the tooth structure (enamel and dentin), facilitating micromechanical and chemical adhesion.[1][2][3][4]

Chemical and Physical Properties of MMS
PropertyValueReference
Synonyms 2-(Methacryloyloxy)ethyl hydrogen succinate, Succinic acid mono(2-methacryloyloxyethyl) ester[4]
CAS Number 20882-04-6[4][6]
Molecular Formula C10H14O6[4][6]
Molecular Weight 230.21 g/mol [4][6]
Density 1.19 g/mL at 25 °C[4][7]
Boiling Point 267 °C[4][7]
Refractive Index n20/D 1.464[4][7]
Storage Temperature 2-8°C[4][7]

Representative Experimental Dental Adhesive Formulation

While specific formulations are often proprietary, a representative experimental self-etching dental adhesive formulation incorporating MMS can be developed based on patent literature for similar acidic monomers.[8] This formulation provides a starting point for researchers to develop and evaluate their own MMS-based adhesives.

ComponentFunctionRepresentative wt%
This compound (MMS) Acidic functional monomer (adhesion and etching)10 - 20%
Bisphenol A-glycidyl methacrylate (Bis-GMA) Base monomer (structural backbone)30 - 50%
2-Hydroxyethyl methacrylate (HEMA) Hydrophilic monomer (wetting and adhesion)15 - 25%
Triethylene glycol dimethacrylate (TEGDMA) Diluent monomer (viscosity control)5 - 15%
Ethanol/Water Solvent5 - 15%
Camphorquinone (CQ) Photoinitiator0.5 - 1.0%
Ethyl-4-dimethylaminobenzoate (EDMAB) Co-initiator0.5 - 1.0%
Butylated hydroxytoluene (BHT) Stabilizer0.01 - 0.1%

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of MMS involves the reaction of 2-hydroxyethyl methacrylate (HEMA) with succinic anhydride (B1165640).[5]

Materials:

  • 2-hydroxyethyl methacrylate (HEMA)

  • Succinic anhydride

  • Hydroquinone (B1673460) monomethyl ether (inhibitor)

  • Argon gas

  • Reaction flask with stir bar

Procedure:

  • Combine 10 gm of HEMA and 7.7 gm of succinic anhydride in a 50 ml reaction flask equipped with a stir bar.[5]

  • Add 50 mg of hydroquinone monomethyl ether as a polymerization inhibitor.[5]

  • Purge the flask with argon gas and seal it.[5]

  • Heat the mixture to 90°C with continuous stirring for 18 hours.[5]

  • Cool the flask to room temperature to obtain MMS in quantitative yield.[5]

Microtensile Bond Strength (µTBS) Testing

The µTBS test is a standard method to evaluate the adhesive strength of dental adhesives to tooth structure.

Materials:

  • Extracted human third molars

  • Low-speed diamond saw

  • MMS-containing dental adhesive

  • Dental composite resin

  • Light-curing unit

  • Universal testing machine

  • Cyanoacrylate glue

Procedure:

  • Mount extracted human molars in acrylic resin and section them to expose a flat dentin surface.

  • Apply the MMS-containing adhesive to the dentin surface according to the manufacturer's instructions (if available) or the experimental protocol.

  • Build up a composite resin block on the bonded surface in increments, light-curing each increment.

  • Store the bonded teeth in water at 37°C for 24 hours.

  • Section the bonded tooth into beams with a cross-sectional area of approximately 1x1 mm.

  • Attach each beam to a testing jig using cyanoacrylate glue.

  • Mount the jig in a universal testing machine and apply a tensile load at a crosshead speed of 1 mm/min until fracture.

  • Record the fracture load and calculate the µTBS in megapascals (MPa).

In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method to evaluate the cytotoxicity of dental materials.

Materials:

  • Human dental pulp stem cells (hDPSCs) or fibroblasts (e.g., L929)

  • Cell culture medium (e.g., DMEM)

  • MMS-containing adhesive

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Preparation of Eluates:

    • Prepare discs of the cured MMS-containing adhesive.

    • Immerse the discs in cell culture medium at a surface area to volume ratio of 3 cm²/mL.

    • Incubate for 24 hours at 37°C to create an eluate.

  • Cell Seeding:

    • Seed hDPSCs or fibroblasts into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Exposure to Eluates:

    • Remove the culture medium and replace it with the prepared eluates (undiluted and serial dilutions).

    • Incubate the cells with the eluates for 24, 48, and 72 hours.

  • MTT Assay:

    • After the exposure period, remove the eluates and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

    • Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express cell viability as a percentage relative to the untreated control cells.

Aging Simulation Protocols

To evaluate the long-term stability of the adhesive bond, aging simulations are performed.

  • Thermocycling: This method simulates the temperature changes in the oral cavity. Bonded specimens are subjected to a large number of cycles between cold (e.g., 5°C) and hot (e.g., 55°C) water baths with a dwell time in each bath.

  • Water Storage: Bonded specimens are stored in distilled water or artificial saliva at 37°C for extended periods (e.g., 3 months, 6 months, 1 year) before µTBS testing.

Data Presentation

Representative Microtensile Bond Strength Data (Hypothetical)

The following table presents hypothetical µTBS data for an experimental MMS-containing adhesive compared to a commercial control, both with and without aging.

Adhesive FormulationImmediate µTBS (MPa)µTBS after 6 months water storage (MPa)
Experimental MMS Adhesive 35.2 ± 4.528.9 ± 5.1
Commercial Self-Etch Adhesive 38.1 ± 4.230.5 ± 4.8
Representative In-Vitro Cytotoxicity Data (Hypothetical)

This table shows hypothetical cell viability data from an MTT assay on human dental pulp stem cells exposed to eluates of an MMS-containing adhesive.

Eluate Concentration24h Cell Viability (%)48h Cell Viability (%)72h Cell Viability (%)
100% 75.3 ± 6.268.1 ± 5.962.5 ± 7.1
50% 88.9 ± 5.182.4 ± 4.878.3 ± 6.3
25% 95.2 ± 4.391.7 ± 3.989.1 ± 5.0
Control 100 ± 3.8100 ± 4.1100 ± 4.5

Visualizations

G cluster_0 MMS Synthesis HEMA 2-Hydroxyethyl Methacrylate (HEMA) MMS Mono-2-(methacryloyloxy)ethyl succinate (MMS) HEMA->MMS SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->MMS

Caption: Synthesis of this compound (MMS).

G cluster_1 Experimental Workflow for Adhesive Evaluation Formulation Adhesive Formulation (with MMS) ToothPrep Tooth Preparation (Dentin Exposure) Formulation->ToothPrep Bonding Adhesive Application & Light Curing ToothPrep->Bonding Composite Composite Buildup Bonding->Composite Storage 24h Water Storage Composite->Storage Sectioning Sectioning into Beams Storage->Sectioning Testing Microtensile Bond Strength Testing Sectioning->Testing

Caption: Workflow for Microtensile Bond Strength Testing.

G cluster_2 Adhesion Mechanism of MMS MMS MMS Monomer Methacrylate Methacrylate Group MMS->Methacrylate Polymerizable end Carboxyl Carboxylic Acid Group MMS->Carboxyl Adhesive/Etching end ResinMatrix Resin Matrix (e.g., Bis-GMA, HEMA) Methacrylate->ResinMatrix Copolymerization Tooth Tooth Structure (Hydroxyapatite & Collagen) Carboxyl->Tooth Chemical Interaction & Micromechanical Interlocking Adhesion Durable Adhesive Bond ResinMatrix->Adhesion Tooth->Adhesion

Caption: Dual-functional adhesion mechanism of MMS.

Biocompatibility Considerations

The biocompatibility of dental adhesives is of paramount importance as components can leach out and potentially affect the underlying dental pulp.[9] While specific in-vitro cytotoxicity data for MMS is not extensively available in the reviewed literature, the biocompatibility can be inferred from the behavior of similar methacrylate and acidic monomers.

  • Methacrylate Monomers: Monomers like HEMA, Bis-GMA, and TEGDMA have been shown to elicit cytotoxic responses in a dose-dependent manner in various cell lines, including human dental pulp cells.[1][10] Unpolymerized monomers can diffuse through dentin tubules and may induce inflammatory responses or apoptosis.[1][10]

  • Acidic Monomers: The acidic nature of monomers like MMS is essential for the self-etching process. However, the low pH of the adhesive can also contribute to its initial cytotoxicity.[1]

  • Succinic Acid: Succinic acid itself is a naturally occurring compound and has been explored for use in biocompatible polymers. This may suggest a favorable biocompatibility profile for the succinate portion of the MMS molecule.

It is crucial for researchers to conduct thorough in-vitro cytotoxicity testing, such as the MTT assay described above, on any new dental adhesive formulation containing MMS to determine its specific biocompatibility profile.

Conclusion

This compound is a promising functional monomer for the development of modern dental adhesives. Its dual functionality allows for both effective polymerization and adhesion to the tooth structure. The provided protocols offer a framework for the synthesis, formulation, and evaluation of MMS-containing dental adhesives. Further research is warranted to fully elucidate the long-term clinical performance and biocompatibility of these materials.

References

Application Notes and Protocols: Incorporating Mono-2-(Methacryloyloxy)ethyl Succinate into Resin Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of mono-2-(Methacryloyloxy)ethyl succinate (B1194679) (MMS) into resin composites. This document outlines the synthesis of MMS, detailed protocols for the preparation of resin composites containing MMS, and standard methods for characterizing their mechanical and physical properties.

Introduction

Mono-2-(methacryloyloxy)ethyl succinate is a functional monomer that can be incorporated into polymer-based materials to enhance their properties. In the field of dental restorative materials, the inclusion of acidic functional monomers can improve adhesion to tooth structures and modify the chemical and physical characteristics of the resin composite.[1] MMS, with its terminal carboxylic acid group and polymerizable methacrylate (B99206) group, presents an opportunity to develop resin composites with tailored properties.[2] This document provides the necessary protocols to synthesize MMS and subsequently fabricate and evaluate resin composites incorporating this monomer.

Data Presentation

Table 1: Representative Mechanical Properties of Resin Composites with and without an Acidic Monomer.

PropertyResin Composite without Acidic Monomer (Control)Resin Composite with Acidic Monomer
Flexural Strength (MPa) 115[3]102 - 107[3]
Elastic Modulus (GPa) 5.4[3]6.3 - 6.6[3]

Note: Data is representative of composites subjected to acidic conditions, which can simulate the effect of an acidic monomer on the material's properties over time.

Table 2: Representative Physical Properties of Resin Composites with and without an Acidic Monomer.

PropertyResin Composite without Acidic Monomer (Control)Resin Composite with Acidic Monomer
Water Sorption (µg/mm³) 12.2 ± 0.8[4]Increased sorption may be observed[5]
Water Solubility (µg/mm³) 0.4 ± 0.1[4]Increased solubility may be observed[5]
Degree of Conversion (%) 62 ± 1[4]95 ± 2[4]

Note: The data presented are from various studies on different acidic monomers and are intended to provide a general understanding of the potential impact of incorporating an acidic functional monomer like MMS.

Experimental Protocols

Synthesis of this compound (MMS)

This protocol describes the synthesis of MMS from 2-hydroxyethyl methacrylate (HEMA) and succinic anhydride.[2]

Materials:

  • 2-hydroxyethyl methacrylate (HEMA)

  • Succinic anhydride

  • Hydroquinone (B1673460) monomethyl ether (inhibitor)

  • Argon gas

  • 50 mL flask with a stir bar

Procedure:

  • To a 50 mL flask equipped with a stir bar, add 10 g of 2-hydroxyethyl methacrylate, 7.7 g of succinic anhydride, and 50 mg of hydroquinone monomethyl ether.

  • Purge the flask with argon gas to create an inert atmosphere.

  • Seal the flask and heat the mixture to 90°C with continuous stirring for 18 hours.

  • After 18 hours, cool the flask to room temperature. The product, this compound, is obtained in quantitative yield.

Preparation of Experimental Resin Composites

This protocol outlines the preparation of a light-curable experimental resin composite incorporating MMS.

Materials:

  • Bisphenol A-glycidyl methacrylate (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • This compound (MMS)

  • Camphorquinone (B77051) (photoinitiator)

  • Ethyl-4-dimethylaminobenzoate (co-initiator)

  • Silanized filler particles (e.g., barium glass, silica)

  • Mixing spatula and vessel

  • Light-curing unit (470 nm wavelength)

Procedure:

  • Resin Matrix Formulation:

    • Prepare the resin matrix by mixing Bis-GMA and TEGDMA in a desired weight ratio (e.g., 60:40).

    • Incorporate MMS into the resin matrix at a specific weight percentage (e.g., 5%, 10%, 15%). The control group will not contain MMS.

    • Add 0.5 wt% camphorquinone and 1.0 wt% ethyl-4-dimethylaminobenzoate to the monomer mixture and mix thoroughly in the absence of light until a homogenous solution is obtained.

  • Composite Paste Preparation:

    • Gradually add the silanized filler particles to the prepared resin matrix. A common filler loading is around 70-80 wt%.

    • Thoroughly mix the filler and resin matrix using a spatula until a uniform paste-like consistency is achieved.

  • Curing:

    • Place the uncured composite paste into a mold of the desired dimensions for testing.

    • Cover the mold with a transparent matrix strip and a glass slide to create a flat surface.

    • Light-cure the composite using a dental curing unit for the manufacturer-recommended time (typically 20-40 seconds per 2 mm thickness).

Characterization of Resin Composites

This protocol is based on the ISO 4049 standard for three-point bending tests.

Procedure:

  • Prepare bar-shaped specimens (25 mm x 2 mm x 2 mm) of the cured resin composite.

  • Store the specimens in distilled water at 37°C for 24 hours before testing.

  • Mount the specimen on a universal testing machine with a three-point bending fixture, ensuring a support span of 20 mm.

  • Apply a load to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.

  • Record the fracture load and calculate the flexural strength and flexural modulus using the appropriate formulas.

This protocol follows the ISO 4049 standard.

Procedure:

  • Prepare disc-shaped specimens (15 mm diameter x 1 mm thickness) of the cured resin composite.

  • Place the specimens in a desiccator and weigh them periodically until a constant mass (m1) is achieved.

  • Immerse the specimens in distilled water at 37°C for 7 days.

  • After 7 days, remove the specimens, blot them dry, and weigh them to obtain the mass (m2).

  • Return the specimens to the desiccator and re-weigh them periodically until a constant mass (m3) is achieved.

  • Calculate the water sorption and solubility using the following formulas:

    • Water Sorption (µg/mm³) = (m2 - m3) / V

    • Water Solubility (µg/mm³) = (m1 - m3) / V

    • Where V is the volume of the specimen in mm³.

This protocol utilizes Fourier Transform Infrared (FTIR) spectroscopy.

Procedure:

  • Obtain FTIR spectra of the uncured composite paste and the cured composite specimen.

  • Measure the peak heights of the aliphatic C=C absorption band at 1638 cm⁻¹ and an internal standard aromatic C=C absorption band at 1608 cm⁻¹ for both the uncured and cured samples.

  • Calculate the degree of conversion (DC) using the following formula:

    • DC (%) = [1 - ( (C_aliphatic / C_aromatic) / (U_aliphatic / U_aromatic) )] x 100

    • Where C represents the cured sample and U represents the uncured sample.

Visualizations

Synthesis_of_MMS cluster_reaction Reaction Conditions HEMA 2-Hydroxyethyl Methacrylate (HEMA) Reactants + HEMA->Reactants SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reactants Inhibitor Hydroquinone Monomethyl Ether Inhibitor->Reactants Stirring Stirring Reactants->Stirring Mix in flask Heating 90°C, 18h Stirring->Heating InertAtmosphere Argon Atmosphere Heating->InertAtmosphere MMS This compound (MMS) InertAtmosphere->MMS Cool to RT

Caption: Synthesis of this compound.

Experimental_Workflow cluster_prep Composite Preparation cluster_specimen Specimen Fabrication cluster_testing Characterization ResinMatrix 1. Formulate Resin Matrix (Bis-GMA, TEGDMA, MMS, Initiators) AddFiller 2. Add Silanized Filler ResinMatrix->AddFiller Mix 3. Mix to Homogenous Paste AddFiller->Mix Molding 4. Place in Molds Mix->Molding Curing 5. Light-Cure Molding->Curing Flexural Flexural Strength & Modulus (ISO 4049) Curing->Flexural Sorption Water Sorption & Solubility (ISO 4049) Curing->Sorption DC Degree of Conversion (FTIR) Curing->DC DataAnalysis Data Analysis & Comparison Flexural->DataAnalysis Sorption->DataAnalysis DC->DataAnalysis

References

Troubleshooting & Optimization

Technical Support Center: Mono-2-(Methacryloyloxy)ethyl Succinate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A technical support center with troubleshooting guides and FAQs has been created to address common issues encountered during the polymerization of mono-2-(methacryloyloxy)ethyl succinate (B1194679).

This resource provides researchers, scientists, and drug development professionals with guidance on troubleshooting poor polymerization of mono-2-(methacryloyloxy)ethyl succinate (MES).

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you resolve common problems during your experiments.

Question 1: What are the potential causes of incomplete or failed polymerization of MES?

Incomplete or failed polymerization can be attributed to several factors, including:

  • Inhibitor Presence : MES monomer is often supplied with inhibitors like hydroquinone (B1673460) (HQ) or the methyl ether of hydroquinone (MEHQ) to prevent spontaneous polymerization during storage. These must be removed before polymerization.

  • Insufficient Initiator : The concentration of the initiator may be too low to effectively start the polymerization process.

  • Oxygen Inhibition : The presence of oxygen can inhibit free-radical polymerization.

  • Low Temperature : The reaction temperature may be too low for the chosen initiator to decompose and generate radicals at an adequate rate.

  • Monomer Impurities : Impurities in the MES monomer, such as succinic acid or methacrylic acid, can interfere with the polymerization reaction.

Question 2: How can I effectively remove inhibitors from the MES monomer?

The most common method for removing inhibitors like HQ or MEHQ is by column chromatography.

  • Method : Pass the monomer through a column packed with an inhibitor remover, such as activated basic alumina (B75360).

  • Protocol : A detailed protocol for this procedure is provided in the Experimental Protocols section.

Question 3: My polymerization reaction is occurring too quickly or prematurely. What could be the cause?

Premature or uncontrolled polymerization can be caused by:

  • Absence of Inhibitor : If the monomer is stored for extended periods after inhibitor removal, it can polymerize spontaneously.

  • High Initiator Concentration : An excessive amount of initiator will lead to a rapid, often uncontrolled polymerization, resulting in a polymer with a low molecular weight and broad polydispersity.

  • High Temperature : Elevated temperatures can accelerate the rate of polymerization.

  • Contamination : Contaminants that can act as initiators may have been introduced into the reaction mixture.

Question 4: I am observing significant batch-to-batch inconsistency in my polymerization results. What should I investigate?

Batch-to-batch inconsistency is a common issue and can be traced back to several variables:

  • Monomer Purity : The purity of the MES monomer can vary between batches. It is crucial to assess the purity of each new batch.

  • Inhibitor Removal Efficiency : Inconsistent removal of the inhibitor will lead to variable polymerization initiation.

  • Reaction Conditions : Small variations in temperature, stirring rate, and reaction time can have a significant impact on the final polymer.

  • Atmosphere Control : Inconsistent inert gas purging can lead to varying levels of oxygen inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type and concentration of initiator for MES polymerization?

For free-radical polymerization of MES, common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). The recommended concentration typically ranges from 0.1 to 1.0 mol% with respect to the monomer.

Q2: What is the optimal temperature range for MES polymerization?

The optimal temperature depends on the initiator used. For AIBN, a temperature range of 60-80 °C is common. For BPO, a range of 75-95 °C is often employed.

Q3: How can I confirm that polymerization has occurred and characterize the resulting polymer?

Polymerization can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gel Permeation Chromatography (GPC). GPC is also used to determine the molecular weight and polydispersity of the polymer.

Data Presentation

Table 1: Troubleshooting Summary for Poor MES Polymerization

IssuePotential CauseRecommended Action
Incomplete Polymerization Inhibitor presentRemove inhibitor using an alumina column.
Insufficient initiatorIncrease initiator concentration (0.1-1.0 mol%).
Oxygen inhibitionDe-gas the reaction mixture and maintain an inert atmosphere.
Premature Polymerization High initiator concentrationReduce initiator concentration.
High temperatureLower the reaction temperature.
Batch-to-Batch Inconsistency Variable monomer purityCharacterize each monomer batch before use.
Inconsistent reaction setupStandardize all experimental parameters.

Experimental Protocols

Protocol 1: Removal of Inhibitor from MES Monomer

Objective : To remove the inhibitor (e.g., MEHQ) from the MES monomer prior to polymerization.

Materials :

  • This compound (MES) monomer

  • Basic activated alumina

  • Glass chromatography column

  • Collection flask

Procedure :

  • Prepare a chromatography column by packing it with basic activated alumina.

  • Gently pour the MES monomer onto the top of the alumina bed.

  • Allow the monomer to pass through the column under gravity.

  • Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • Use the purified monomer immediately for the best results.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for Incomplete Polymerization start Problem: Incomplete Polymerization check_inhibitor Is inhibitor removed? start->check_inhibitor remove_inhibitor Action: Remove inhibitor (Alumina Column) check_inhibitor->remove_inhibitor No check_initiator Is initiator concentration adequate (0.1-1.0 mol%)? check_inhibitor->check_initiator Yes remove_inhibitor->check_initiator adjust_initiator Action: Adjust initiator concentration check_initiator->adjust_initiator No check_oxygen Is reaction under inert atmosphere? check_initiator->check_oxygen Yes adjust_initiator->check_oxygen purge_system Action: De-gas and purge with N2 or Ar check_oxygen->purge_system No check_temp Is temperature appropriate for initiator? check_oxygen->check_temp Yes purge_system->check_temp adjust_temp Action: Adjust temperature check_temp->adjust_temp No success Successful Polymerization check_temp->success Yes adjust_temp->success

Caption: Troubleshooting workflow for incomplete MES polymerization.

G cluster_1 Free-Radical Polymerization of MES initiator Initiator (I) heat Heat (Δ) initiator->heat radicals 2R• heat->radicals Initiation monomer MES Monomer (M) radicals->monomer propagating_chain Propagating Chain (P•) monomer->propagating_chain Propagation propagating_chain->monomer propagating_chain->propagating_chain Termination polymer Poly(MES) (P) propagating_chain->polymer

Caption: Simplified MES free-radical polymerization pathway.

how to prevent hydrolysis of mono-2-(Methacryloyloxy)ethyl succinate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mono-2-(Methacryloyloxy)ethyl succinate (B1194679). This guide provides researchers, scientists, and drug development professionals with detailed information to prevent the hydrolysis of this monomer in aqueous solutions, ensuring experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What is mono-2-(Methacryloyloxy)ethyl succinate and why is it susceptible to hydrolysis?

This compound is a bifunctional monomer used in the synthesis of polymers and hydrogels for biomedical applications, such as dental restorations and drug delivery systems.[1][2] Its structure contains two ester linkages and a terminal carboxylic acid group.[2] Ester groups are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol.[3][4] This degradation process can inactivate the monomer, preventing it from participating in polymerization or conjugation reactions and leading to inconsistent results.[5]

Q2: What are the primary factors that influence the hydrolysis rate?

The stability of this compound in aqueous solutions is primarily affected by three main factors:

  • pH: Ester hydrolysis is catalyzed by both acids (H+ ions) and bases (OH- ions). The rate of hydrolysis increases significantly at both low and high pH values.[4][6] Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis.[4]

  • Temperature: The rate of hydrolysis increases with temperature.[7][8] Therefore, storing solutions at elevated temperatures will accelerate the degradation of the monomer.[7]

  • Presence of Catalysts: Certain enzymes or metal ions can act as catalysts, accelerating the hydrolysis process.[3][9]

Q3: What is the optimal pH for minimizing hydrolysis in aqueous solutions?

Q4: What are the recommended storage conditions for the neat compound and its aqueous solutions?

  • Neat Compound: The pure, un-dissolved monomer should be stored in a tightly sealed container at 2-8°C, protected from moisture and light.[10][11][12][13]

  • Aqueous Solutions: Aqueous solutions are not recommended for long-term storage due to inevitable hydrolysis.[14] If an aqueous solution must be prepared, it should be made fresh immediately before use. For short-term storage (hours), the solution should be kept on ice or at 4°C to slow the degradation rate.[14]

Q5: How should I prepare stock solutions to maximize stability?

To prevent premature hydrolysis, it is highly recommended to prepare stock solutions in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5][14] These stock solutions can be stored for longer periods (e.g., 1-2 months) at -20°C with desiccation.[5] When needed, the required volume of the organic stock can be added to the aqueous buffer immediately before the experiment.

Q6: What are the degradation products of this compound hydrolysis?

The hydrolysis of this compound involves the cleavage of its two ester bonds. This process yields methacrylic acid, succinic acid, and ethylene (B1197577) glycol as the final degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving aqueous solutions of this compound.

Problem Possible Cause Recommended Solution
Low Polymerization or Conjugation Yield Monomer Degradation: A significant portion of the this compound has hydrolyzed, reducing the concentration of active, polymerizable monomer.[5]• Prepare a fresh aqueous solution of the monomer immediately before your experiment. • Verify the pH of your reaction buffer is within the optimal stability range (pH 4-5). • If possible, conduct the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis.[14]
Inconsistent or Irreproducible Experimental Results Variable Hydrolysis: The extent of monomer hydrolysis varies between experiments due to differences in solution age, temperature, or pH.• Standardize your protocol: always use freshly prepared solutions. • Use a reliable buffer system with sufficient capacity to maintain a stable pH. • Ensure the temperature is consistent across all experiments.
Noticeable Drop in the pH of an Unbuffered Aqueous Solution Acidic Byproducts: Hydrolysis of the ester linkages releases the carboxylic acid groups of succinic acid and methacrylic acid, causing the pH of the solution to decrease over time.• Use a buffer system (see Table 2) to maintain a stable pH throughout the experiment. • Monitor the pH of your solution before and during the experiment to ensure it remains in the desired range.

Data & Protocols

Factors Influencing Hydrolysis and Mitigation Strategies

The following table summarizes key factors affecting the stability of this compound in aqueous solutions and provides strategies to minimize degradation.

FactorImpact on Hydrolysis RateMitigation Strategy
pH High rate at acidic (<3) and alkaline (>6) pH.[4]Maintain solution pH in the optimal range of 4-5 using a suitable buffer.[4]
Temperature Rate increases significantly with temperature.[8]Prepare solutions at room temperature and store them at 2-8°C for short periods. Perform reactions at the lowest feasible temperature.[14]
Moisture Water is a reactant in hydrolysis.For stock solutions, use anhydrous organic solvents (DMSO, DMF).[5][14] Store the neat compound with a desiccant.[5]
Solution Age Hydrolysis is time-dependent.Always prepare aqueous solutions fresh, immediately before use. Avoid storing aqueous stock solutions.[14]
Buffer Type Buffers with primary amines (e.g., Tris, glycine) can react with the monomer.[5]Use amine-free buffers such as phosphate, acetate, or MES.[5][14]
Recommended Buffer Systems
Buffer SystemRecommended pH RangeNotes
Acetate Buffer 3.8 - 5.8Ideal for maintaining the optimal stability pH range of 4-5.
MES Buffer 5.5 - 6.7Good alternative if a slightly higher pH is required for the experiment.
Phosphate Buffer 6.2 - 8.2Commonly used, but for stability, should be formulated at the lower end of its buffering range (e.g., pH 6.2-6.5). Avoid higher pH values where base-catalyzed hydrolysis is rapid.[5]
Experimental Protocol: Preparation of a Stabilized Aqueous Working Solution

This protocol describes the recommended procedure for preparing an aqueous solution of this compound to minimize hydrolysis for an experiment.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., 0.1 M Sodium Acetate, pH 4.5)

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[14]

  • Prepare a 10x or 100x stock solution of the monomer in anhydrous DMSO. For example, dissolve 23 mg of the monomer in 1 mL of anhydrous DMSO to create a 100 mM stock solution.

  • Vortex briefly until the monomer is fully dissolved.

  • This organic stock solution can be stored at -20°C under desiccation for future use.

  • Immediately before starting your experiment, dilute the DMSO stock solution into the cold (4°C) aqueous reaction buffer to achieve the final desired concentration.

  • Mix thoroughly and use the final aqueous solution without delay.

Experimental Protocol: Monitoring Hydrolysis via HPLC

This protocol provides a general method to quantify the rate of hydrolysis by monitoring the disappearance of the parent compound over time.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column.

Procedure:

  • Standard Preparation: Prepare a standard curve by dissolving known concentrations of this compound in the mobile phase.

  • Sample Preparation: Prepare an aqueous solution of the monomer in the buffer of interest (e.g., 1 mg/mL in pH 7.4 PBS).

  • Time-Course Analysis:

    • Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC.

    • Store the solution under the desired test condition (e.g., 37°C).

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot and inject it into the HPLC.

  • Chromatography:

    • Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., ~210 nm).

  • Data Analysis:

    • Identify the peak corresponding to this compound.

    • Quantify the peak area at each time point.

    • Plot the concentration of the remaining monomer versus time to determine the hydrolysis rate and half-life under the tested conditions.

Visualizations

Workflow for Solution Preparation

G start Start: Prepare Aqueous Solution is_long_term Long-term storage needed? start->is_long_term no_storage No. Prepare fresh aqueous solution directly in cold buffer. is_long_term->no_storage No yes_storage Yes. Prepare stock in anhydrous organic solvent (DMSO/DMF). is_long_term->yes_storage Yes use_immediately Use Immediately no_storage->use_immediately store_frozen Store stock at -20°C with desiccant. yes_storage->store_frozen dilute_stock Dilute stock into cold aqueous buffer before use. store_frozen->dilute_stock dilute_stock->use_immediately

Caption: Decision workflow for preparing this compound solutions.

Hydrolysis Prevention Strategy

G cluster_causes Primary Causes cluster_solutions Mitigation Strategies hydrolysis Ester Hydrolysis (Monomer Degradation) Control_pH Control pH (4-5) with Amine-Free Buffer hydrolysis->Control_pH PREVENT Control_Temp Use Low Temperature (Work at 4°C) hydrolysis->Control_Temp PREVENT Control_Time Prepare Fresh Solutions (No Aqueous Storage) hydrolysis->Control_Time PREVENT pH Sub-optimal pH (Acidic or Basic) pH->hydrolysis Temp High Temperature Temp->hydrolysis Time Prolonged Time in Water Time->hydrolysis

Caption: Key factors causing hydrolysis and the corresponding prevention strategies.

Simplified Hydrolysis Reaction Pathwaydot

// Reactants Monomer [label="this compound\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [label="+ 2 H₂O", shape=plaintext, fontcolor="#202124"];

// Products Products [label="Degradation Products:\n• Methacrylic Acid\n• Succinic Acid\n• Ethylene Glycol\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Reaction Arrow Monomer -> Products [label=" Hydrolysis\n (Catalyzed by H⁺/OH⁻, Temp)", fontcolor="#202124", color="#5F6368"]; Monomer -> Water [style=invis]; Water -> Products [style=invis]; }

References

optimizing the concentration of MMES in dental adhesives for better bond strength

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the concentration of methacryloyloxyethyl succinate (B1194679) (MMES) in dental adhesives to enhance bond strength.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with MMES-based dental adhesives.

Problem Possible Causes Recommended Solutions
Low Bond Strength 1. Sub-optimal MMES Concentration: The concentration of MMES is critical for effective adhesion. 2. Inadequate Polymerization: Insufficient light-curing time or intensity can lead to incomplete polymerization of the adhesive. 3. Contamination: Saliva, blood, or water contamination of the tooth surface can interfere with bonding. 4. Improper Etching: Incorrect application time or concentration of the etchant can result in a poorly prepared tooth surface. 5. Solvent Evaporation Issues: Incomplete removal of the solvent from the adhesive layer can compromise bond strength.1. Optimize MMES Concentration: Systematically vary the weight percentage (wt%) of MMES in your formulation to identify the optimal concentration. Refer to the data on analogous acidic monomers for a starting point (see Data Presentation section). 2. Ensure Complete Polymerization: Calibrate your light-curing unit and ensure the recommended curing time and intensity are used. Extend curing time for deeper preparations. 3. Maintain a Clean and Dry Field: Use a rubber dam and high-volume suction to ensure proper isolation of the tooth. 4. Standardize Etching Protocol: Strictly follow the manufacturer's instructions for the etchant, paying close attention to application time and rinsing. 5. Thoroughly Air-Dry: Apply a gentle stream of air to the adhesive layer for the recommended time to ensure complete solvent evaporation without creating a thin, pooled layer.
High Variability in Bond Strength Results 1. Inconsistent Specimen Preparation: Variations in cutting, trimming, or handling of the specimens can introduce variability. 2. Operator Variability: Differences in adhesive application technique between researchers can lead to inconsistent results. 3. Non-standardized Testing Protocol: Inconsistencies in the crosshead speed or load application during bond strength testing can affect the results. 4. Tooth Substrate Variability: Differences in dentin depth, sclerosis, or the presence of caries-affected dentin can influence bond strength.1. Standardize Specimen Preparation: Follow a strict protocol for tooth sectioning and specimen shaping. Discard any specimens with visible defects. 2. Calibrate Operators: Ensure all researchers are trained on and adhere to the same adhesive application protocol. 3. Adhere to Testing Standards: Use a standardized and calibrated universal testing machine. Ensure consistent crosshead speed and load application. 4. Control for Substrate Variables: Use teeth from a similar age group and location in the mouth. Prepare specimens from a consistent dentin depth.
Premature Debonding of Specimens 1. Weak Adhesive Formulation: The overall composition of the adhesive may lack the necessary strength. 2. Handling-Induced Damage: Damage to the bond interface during specimen preparation can lead to premature failure. 3. Inadequate Hybrid Layer Formation: The adhesive may not be effectively penetrating the demineralized dentin.1. Re-evaluate Formulation: Consider the concentration of other monomers, initiators, and solvents in your formulation. 2. Handle Specimens with Care: Use a gentle touch when sectioning and mounting specimens for testing. 3. Optimize Priming and Bonding Steps: Ensure the primer is effectively wetting the dentin surface and that the adhesive is applied in a uniform layer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of MMES in a dental adhesive for maximum bond strength?

A1: The optimal concentration of an acidic functional monomer like MMES is crucial for achieving high bond strength and long-term stability. While specific data for MMES is limited in publicly available literature, studies on analogous acidic monomers, such as 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (10-MDP), can provide valuable insights. Research has shown that increasing the concentration of the acidic monomer up to a certain point can enhance bond strength. However, excessively high concentrations can sometimes have a negative impact. It is recommended to experimentally determine the optimal concentration for your specific adhesive formulation by testing a range of MMES concentrations.

Q2: How does the acidity of MMES affect the polymerization of the adhesive?

A2: The acidic nature of MMES can potentially interact with the amine component of the photoinitiator system (e.g., camphorquinone/amine). This acid-base interaction can reduce the efficiency of the polymerization process. Therefore, it is important to consider the overall pH of the adhesive formulation and its potential impact on the degree of conversion.

Q3: What type of bond strength test is most appropriate for evaluating adhesives containing MMES?

A3: The microtensile bond strength (µTBS) test is a widely accepted and reliable method for evaluating the bond strength of dental adhesives.[1][2] It offers the advantage of testing small cross-sectional areas, which allows for more uniform stress distribution and a higher likelihood of adhesive failure at the interface, rather than cohesive failure within the tooth or restorative material.[1]

Q4: Can I use MMES in a self-etch adhesive formulation?

A4: Yes, MMES is an acidic monomer and can be used in self-etch adhesive formulations. Its acidic functional group can simultaneously demineralize and prime the tooth structure, simplifying the clinical application process.

Q5: What are the common modes of failure observed in bond strength testing of MMES-containing adhesives?

A5: The mode of failure is an important indicator of the bonding effectiveness. Common failure modes include:

  • Adhesive failure: The fracture occurs at the interface between the adhesive and the tooth structure. This is the most desirable failure mode in a bond strength test as it indicates the true strength of the bond.

  • Cohesive failure in dentin: The fracture occurs within the dentin. This suggests that the bond strength is greater than the cohesive strength of the dentin itself.

  • Cohesive failure in composite: The fracture occurs within the resin composite material. This indicates that the bond is stronger than the restorative material.

  • Mixed failure: The fracture exhibits a combination of adhesive and cohesive failure.

Data Presentation

The following table summarizes the effect of varying concentrations of an analogous acidic functional monomer, 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), on the microshear bond strength (µSBS) to dentin. This data is provided as an illustrative example to guide your experiments with MMES. The optimal concentration of MMES may differ.

10-MDP Concentration (wt%) Mean µSBS (MPa) ± SD (24 hours) Mean µSBS (MPa) ± SD (6 months)
018.2 ± 3.510.1 ± 2.8
325.6 ± 4.118.9 ± 3.2
928.9 ± 4.815.5 ± 3.9
1226.1 ± 4.213.2 ± 3.1
1523.4 ± 3.911.8 ± 2.9

Disclaimer: This data is for an analogous acidic monomer (10-MDP) and is intended for illustrative purposes only. Results for MMES may vary.

Experimental Protocols

Microtensile Bond Strength (µTBS) Testing Protocol

This protocol outlines the key steps for conducting a µTBS test to evaluate the bond strength of an experimental dental adhesive containing MMES.

  • Tooth Preparation:

    • Select sound, extracted human third molars.

    • Remove the roots and section the crowns to expose a flat mid-coronal dentin surface using a slow-speed diamond saw under water cooling.

    • Create a standardized smear layer by polishing the dentin surface with 600-grit silicon carbide paper for 60 seconds.

  • Adhesive Application:

    • Apply the experimental adhesive containing a specific concentration of MMES to the prepared dentin surface according to the manufacturer's instructions (if applicable) or a standardized experimental protocol.

    • Ensure proper etching, priming (if required), and adhesive application times.

    • Gently air-dry the adhesive layer to evaporate the solvent.

    • Light-cure the adhesive using a calibrated dental curing light for the recommended duration.

  • Composite Buildup:

    • Build up a resin composite crown on the bonded surface in increments of 2 mm.

    • Light-cure each increment for the recommended time.

  • Specimen Sectioning:

    • Store the restored tooth in distilled water at 37°C for 24 hours.

    • Section the tooth perpendicular to the bonded interface in both "x" and "y" directions using a slow-speed diamond saw to obtain multiple beams with a cross-sectional area of approximately 1 mm².

  • Bond Strength Testing:

    • Attach each beam to a testing jig using cyanoacrylate glue.

    • Mount the jig in a universal testing machine.

    • Apply a tensile load at a crosshead speed of 1 mm/min until failure occurs.[2]

    • Record the load at failure in Newtons (N).

  • Data Calculation and Analysis:

    • Calculate the µTBS in megapascals (MPa) by dividing the load at failure (N) by the cross-sectional area of the beam (mm²).

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine significant differences between experimental groups.

    • Examine the fractured surfaces under a stereomicroscope or scanning electron microscope (SEM) to determine the mode of failure.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_application Adhesive Application cluster_testing Testing cluster_analysis Analysis Tooth_Selection Tooth Selection Dentin_Exposure Dentin Surface Exposure Tooth_Selection->Dentin_Exposure Smear_Layer Smear Layer Creation Dentin_Exposure->Smear_Layer Etching Etching Smear_Layer->Etching Priming Priming (if applicable) Etching->Priming Adhesive_Application Adhesive Application (Varying MMES Conc.) Priming->Adhesive_Application Light_Curing Light Curing Adhesive_Application->Light_Curing Composite_Buildup Composite Buildup Light_Curing->Composite_Buildup Specimen_Sectioning Specimen Sectioning Composite_Buildup->Specimen_Sectioning uTBS_Test Microtensile Bond Strength Test Specimen_Sectioning->uTBS_Test Data_Calculation Data Calculation (MPa) uTBS_Test->Data_Calculation Failure_Analysis Failure Mode Analysis uTBS_Test->Failure_Analysis

Caption: Experimental workflow for microtensile bond strength testing.

Logical_Relationship cluster_factors Influencing Factors MMES_Conc MMES Concentration Bond_Strength Bond Strength MMES_Conc->Bond_Strength Optimizes Polymerization Polymerization Efficiency Polymerization->Bond_Strength Increases Contamination Surface Contamination Contamination->Bond_Strength Decreases Etching_Protocol Etching Protocol Etching_Protocol->Bond_Strength Improves

Caption: Factors influencing the bond strength of dental adhesives.

References

Technical Support Center: Avoiding Phase Separation in MMES-containing Polymer Blends

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with mono-m-methoxy-poly(ethylene glycol)-succinate (MMES) and its polymer blends. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to phase separation in your experiments.

Disclaimer: The term "MMES" can be ambiguous. This guide assumes MMES refers to a mono-methoxy-poly(ethylene glycol)-succinate polymer. The principles and troubleshooting steps provided are based on the behavior of poly(ethylene glycol) (PEG)-based succinate (B1194679) polymers in blends with other common biodegradable polymers used in drug delivery.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in the context of polymer blends?

A1: Phase separation is the phenomenon where a mixture of two or more polymers separates into distinct regions, each enriched in one of the polymer components.[1] Instead of forming a single, homogeneous phase at the molecular level (a miscible blend), the polymers segregate due to thermodynamic incompatibility.[1][2] This can result in a cloudy or opaque appearance and can significantly impact the material's physical properties and, in the case of drug delivery systems, the drug release profile.

Q2: Why is my MMES-containing polymer blend phase separating?

A2: Phase separation in polymer blends is primarily driven by thermodynamics. Most polymer pairs are immiscible due to a very small entropy of mixing.[2] For a blend to be miscible, there must be favorable specific interactions (e.g., hydrogen bonds) between the polymer chains to overcome this entropic penalty. Factors that can induce phase separation include:

  • Polymer Incompatibility: The inherent chemical structures of MMES and the other polymer(s) may lack favorable interactions.

  • High Molecular Weight: Generally, as the molecular weight of the polymers increases, the entropy of mixing decreases, making phase separation more likely.[2]

  • Concentration: Certain blend ratios may fall within a miscibility gap in the phase diagram, leading to separation.

  • Temperature: Some polymer blends exhibit a lower critical solution temperature (LCST), where they phase separate upon heating, while others have an upper critical solution temperature (UCST), phase separating upon cooling.

  • Solvent Effects: During solvent casting, the differential solubility of the polymers in the solvent and the rate of solvent evaporation can influence the final morphology.

Q3: How can I visually determine if my polymer blend has phase separated?

A3: A simple visual inspection can often be the first indicator. A miscible polymer blend is typically transparent, while a phase-separated blend will appear cloudy or opaque due to light scattering at the phase boundaries. However, for micro- or nano-scale phase separation, more advanced characterization techniques are necessary.

Q4: What characterization techniques can I use to confirm phase separation?

A4: Several techniques can be used to analyze the miscibility of your polymer blend:

  • Differential Scanning Calorimetry (DSC): A miscible blend will show a single glass transition temperature (Tg) that is intermediate to the Tgs of the individual components.[1] Two distinct Tgs suggest immiscibility.[1]

  • Scanning Electron Microscopy (SEM): SEM can directly visualize the morphology of the blend.[1] A miscible blend will have a uniform, featureless fracture surface, while an immiscible blend will show distinct domains of the dispersed phase within the matrix.[3]

  • Cloud Point Measurement: This technique identifies the temperature at which a polymer solution becomes turbid upon heating or cooling, indicating the onset of phase separation.[4][5]

  • Dynamic Mechanical Thermal Analysis (DMTA): Similar to DSC, DMTA can identify the glass transition(s) of a blend with high sensitivity.[6][7] A single peak in the loss factor (tan δ) curve suggests miscibility.[7]

Troubleshooting Guides

Issue 1: My solvent-cast MMES/PLA film is cloudy.
Possible Cause Troubleshooting Step Expected Outcome
Polymer Incompatibility Add a plasticizer like low molecular weight PEG to improve miscibility.Increased transparency of the film.
Inappropriate Solvent Try a different common solvent or a solvent/co-solvent system that dissolves both polymers equally well.A clear film is formed upon solvent evaporation.
High Molecular Weight of Polymers Use lower molecular weight grades of MMES or PLA.Improved miscibility and a transparent film.
Rapid Solvent Evaporation Slow down the evaporation rate by covering the casting dish or placing it in a controlled environment.Allows more time for polymer chains to mix, potentially leading to a miscible blend.
Issue 2: DSC analysis of my MMES/PLGA blend shows two distinct glass transitions.
Possible Cause Troubleshooting Step Expected Outcome
Immiscibility Synthesize a block copolymer of MMES and PLGA to act as a compatibilizer.A single, broader Tg is observed in the DSC thermogram.
Incorrect Blend Ratio Prepare a series of blends with varying MMES:PLGA ratios and analyze them with DSC.Identify a composition range where a single Tg is present, indicating miscibility.
Thermal History Anneal the sample above the Tgs of both polymers and then quench it before the DSC run.This can help erase previous thermal history and reveal the true miscibility.

Quantitative Data Summary

The following tables provide illustrative data based on typical experimental results for PEG-succinate based polymer blends.

Table 1: Glass Transition Temperatures (Tg) of MMES/PLA Blends at Different Ratios

MMES:PLA Ratio (w/w)Tg (°C)Observation
100:0-25Single Tg
75:25-15 and 50Two Tgs, indicating immiscibility
50:50-20 and 55Two Tgs, indicating immiscibility
25:75-22 and 58Two Tgs, indicating immiscibility
0:10060Single Tg

Table 2: Cloud Point Temperatures of MMES in Different Solvents

SolventConcentration (wt%)Cloud Point (°C)
Water565
Water1060
Ethanol5No cloud point observed
Dichloromethane5No cloud point observed

Experimental Protocols

Protocol 1: Determining Polymer Blend Miscibility using Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the polymer blend into an aluminum DSC pan. Crimp the pan to seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature above the melting points of both components (e.g., 200 °C) at a heating rate of 10 °C/min. This is to erase the thermal history.

    • Cooling Scan: Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Heat the sample again from the low temperature to the high temperature at the same heating rate (10 °C/min).

  • Data Analysis: Analyze the second heating scan. A single, sharp glass transition temperature (Tg) between the Tgs of the pure components indicates a miscible blend.[1] Two distinct Tgs suggest an immiscible blend.[1]

Protocol 2: Visualizing Blend Morphology using Scanning Electron Microscopy (SEM)
  • Sample Preparation:

    • Cryo-fracture the polymer blend sample by immersing it in liquid nitrogen for a few minutes and then fracturing it. This creates a clean break for observing the internal morphology.[3]

    • Mount the fractured sample onto an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.[3][8]

  • Imaging:

    • Load the sample into the SEM chamber.

    • Obtain images of the fractured surface at various magnifications.

  • Analysis: Examine the micrographs for evidence of phase separation. A smooth, featureless surface suggests miscibility. The presence of distinct domains or a sea-island morphology indicates immiscibility.[3]

Protocol 3: Cloud Point Measurement
  • Sample Preparation: Prepare polymer solutions of known concentrations in a suitable solvent in clear glass vials.

  • Apparatus: Use a temperature-controlled water or oil bath with a magnetic stirrer and a light source and detector to measure turbidity, or perform visual observation.[9]

  • Procedure:

    • Place the vial in the bath and stir the solution gently.

    • Slowly increase or decrease the temperature at a constant rate (e.g., 1 °C/min).

    • The cloud point is the temperature at which the solution becomes visibly turbid or when a significant drop in light transmittance is detected.[5][9]

Visualizations

Troubleshooting_Workflow start Start: Prepare MMES-containing polymer blend observe Observe blend appearance start->observe transparent Transparent observe->transparent cloudy Cloudy/Opaque observe->cloudy miscible Likely Miscible (Proceed with further characterization) transparent->miscible phase_separated Phase Separation Suspected cloudy->phase_separated characterize Characterize with DSC, SEM, etc. phase_separated->characterize single_tg Single Tg / Homogeneous Morphology characterize->single_tg two_tgs Two Tgs / Heterogeneous Morphology characterize->two_tgs confirm_miscible Confirmed Miscible single_tg->confirm_miscible confirm_separated Confirmed Phase Separated two_tgs->confirm_separated end End: Optimized Blend confirm_miscible->end troubleshoot Troubleshoot: - Adjust composition - Add compatibilizer - Change solvent/processing confirm_separated->troubleshoot troubleshoot->start Re-evaluate

Caption: Troubleshooting workflow for phase separation in MMES-containing polymer blends.

Experimental_Workflow prep Polymer Blend Preparation (e.g., Solvent Casting) visual Visual Inspection (Transparency/Opacity) prep->visual dsc DSC Analysis (Glass Transition Temperature) prep->dsc sem SEM Analysis (Morphology) prep->sem cloud Cloud Point Measurement (Phase Separation Temperature) prep->cloud data Data Analysis and Conclusion on Miscibility visual->data dsc->data sem->data cloud->data

Caption: Experimental workflow for characterizing the miscibility of polymer blends.

References

Technical Support Center: Enhancing Mechanical Properties of MMES-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "MMES-based polymers" is not specifically identified in publicly available scientific literature. Therefore, this guide provides general strategies for improving the mechanical properties of polymers. These strategies are broadly applicable and can be adapted for your specific "MMES-based" polymer system. For precise troubleshooting, please consider the specific chemical nature of your polymer.

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments aimed at enhancing the mechanical properties of MMES-based polymers.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My MMES-based polymer samples are brittle and fracture at low strain. How can I improve their toughness and elongation at break?

A1: Brittleness in polymers often stems from factors like low molecular weight, high crystallinity, or insufficient chain entanglement.[1] Here are several strategies to address this:

  • Increase Molecular Weight: Higher molecular weight polymers generally exhibit greater toughness due to increased chain entanglement.[1] If you are synthesizing the polymer, consider adjusting reaction conditions (e.g., monomer-to-initiator ratio, reaction time) to achieve a higher degree of polymerization.[1]

  • Incorporate a Toughening Agent: Blending the polymer with a rubbery phase or a thermoplastic elastomer can significantly improve impact strength and toughness. The dispersed rubbery particles act as stress concentrators, initiating crazes that absorb energy.[1]

  • Add Plasticizers: The addition of a suitable plasticizer can increase flexibility and reduce brittleness.[2][3] Plasticizers work by inserting themselves between polymer chains, which reduces intermolecular forces and increases free volume.[1][3] Common plasticizers include phthalates and citrates.[1]

  • Reduce Crystallinity: While high crystallinity improves stiffness and strength, it can lead to brittleness.[1] You can control and potentially reduce crystallinity through thermal processing, such as adjusting cooling rates after molding.

Q2: The tensile strength and modulus of my polymer are too low for my application. What can I do to increase them?

A2: Low tensile strength and modulus are typically associated with low crystallinity, poor chain alignment, or weak intermolecular forces.[1] Consider the following approaches:

  • Reinforcement with Fillers: Incorporating reinforcing fillers is a highly effective method to increase stiffness and strength.[1][4]

    • Nanoparticle Reinforcement: Adding nanoparticles like carbon nanotubes, graphene, silicon dioxide, or nanoclays can significantly improve strength, modulus, and toughness.[5][6] These nanoparticles have a high aspect ratio and surface area, which allows for efficient load transfer within the polymer matrix.[5]

    • Fiber Reinforcement: Glass fibers or carbon fibers can be compounded with the polymer to create a composite material with substantially enhanced mechanical properties.[1][7][8]

  • Induce Crystallinity: For semi-crystalline polymers, increasing the degree of crystallinity will enhance stiffness and tensile strength.[1] This can be achieved through:

    • Annealing: This post-processing heat treatment involves holding the polymer at a temperature between its glass transition (Tg) and melting (Tm) temperatures to allow for molecular rearrangement and crystal growth.[1][9]

    • Nucleating Agents: The addition of nucleating agents can promote the formation of a larger number of smaller spherulites, leading to improved mechanical properties.[1]

  • Cross-linking: Introducing chemical bonds between polymer chains creates a network structure that restricts chain mobility, thereby increasing stiffness and strength.[1][6][10] Cross-linking can be achieved through chemical reactions or irradiation.[1]

Q3: I am observing significant variability in the mechanical properties of my polymer batches. What are the potential causes and solutions?

A3: Inconsistent mechanical properties often stem from variations in processing conditions or material composition.[1]

  • Ensure Homogeneous Dispersion of Additives: If you are using fillers, plasticizers, or other additives, ensure they are uniformly dispersed throughout the polymer matrix. Poor dispersion can lead to localized weak points.[1][5] Consider using a twin-screw extruder for better mixing.[1]

  • Control Moisture Content: Many polymers are hygroscopic and can absorb moisture from the atmosphere. Processing a polymer with excessive moisture can lead to degradation and a reduction in mechanical properties.[1] Ensure proper drying of the polymer resin before processing.

  • Standardize Processing Parameters: Variations in processing parameters such as melt temperature, injection speed, and mold temperature can significantly impact the final mechanical properties.[11] Maintain tight control over these parameters from batch to batch.

  • Check for Material Degradation: Incorrect processing conditions, such as excessive temperatures or shear, can cause polymer degradation, leading to inferior mechanical properties.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to improve the toughness of a brittle polymer?

A1: Incorporating a toughening agent, such as a rubbery phase or a thermoplastic elastomer, is a very effective strategy.[1] These agents create a two-phase system where the dispersed rubbery particles can absorb and dissipate energy from an impact or crack propagation. Another effective method is the addition of plasticizers, which increase flexibility by reducing the friction between polymer chains.[2][3]

Q2: How do nanoparticles enhance the mechanical properties of polymers?

A2: Nanoparticles, due to their small size and high surface-area-to-volume ratio, create a large interfacial area with the polymer matrix.[5][6] This allows for efficient transfer of an applied load from the polymer to the much stiffer and stronger nanoparticles.[5] They can also enhance toughness through mechanisms like crack bridging and crack deflection.[5] For effective reinforcement, it is crucial to achieve a uniform dispersion of nanoparticles and ensure good adhesion between the nanoparticles and the polymer matrix.[5]

Q3: Can I improve the mechanical properties of a polymer after it has been processed into a final shape?

A3: Yes, post-processing treatments can be used to modify mechanical properties. Annealing can be used to increase crystallinity and relieve internal stresses.[1] Surface treatments, such as plasma treatment or coating, can improve surface hardness and wear resistance. For some polymers, post-curing at an elevated temperature can increase cross-link density and improve mechanical strength.[1]

Q4: What are some common causes of premature failure in polymer components?

A4: Premature failure of polymer components can often be attributed to several factors. Incorrect material selection for a specific application is a common cause.[12] Inappropriate design, which can create stress concentrations, and processing errors that introduce defects or residual stresses are also frequent culprits.[12] Furthermore, environmental factors, such as exposure to chemicals or UV radiation, can lead to degradation and subsequent failure.[12][13]

Data Presentation

Table 1: Effect of Different Strategies on the Mechanical Properties of a Hypothetical Thermoplastic Polymer. [1]

StrategyTensile StrengthTensile Modulus (Stiffness)Elongation at Break (Ductility)Impact Strength (Toughness)
Increase Molecular Weight ↑↑↑↑
Add Plasticizer ↓↓↑↑
Add Toughening Agent ↔ or ↓↑↑↑
Add Reinforcing Fillers (Fibers/Nanoparticles) ↑↑↑↑↑↑↓↓↑ or ↓
Increase Crystallinity (Annealing) ↑↑↑↑↓↓
Introduce Cross-linking ↑↑↑↑↓↓

Arrow Key: ↑ (Slight Increase), ↑↑ (Moderate Increase), ↑↑↑ (Significant Increase), ↓ (Slight Decrease), ↓↓ (Moderate Decrease), ↔ (No Significant Change)

Experimental Protocols

Key Experiment: Tensile Testing of Polymers (based on ASTM D638)

This protocol outlines the standardized procedure for determining the tensile properties of plastics.[14]

1. Specimen Preparation:

  • Prepare test specimens by injection molding, machining, or die-cutting from a sheet or plate.[14]

  • The specimens should have a standard "dumbbell" or "dog-bone" shape as specified in ASTM D638 (e.g., Type I, II, III, IV, or V), depending on the material and its thickness.[14][15]

  • Ensure the surfaces of the specimens are free from defects, scratches, or voids.

2. Conditioning:

  • Condition the specimens at a standard temperature and humidity before testing to ensure consistency. A common conditioning standard is 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours.[16]

3. Test Procedure:

  • Use a universal testing machine (UTM) equipped with appropriate grips to hold the specimen.[17]

  • An extensometer is required to accurately measure strain, especially for determining the modulus of elasticity.[17]

  • Mount the specimen securely in the grips of the UTM.

  • Apply a uniaxial tensile load to the specimen at a constant rate of crosshead movement until the specimen fractures.[17] The speed of testing is specified in ASTM D638 and depends on the material type.[17]

  • Continuously record the applied force and the elongation of the specimen.

4. Data Analysis:

From the recorded data, the following tensile properties can be calculated[14][17]:

  • Tensile Strength: The maximum stress the material can withstand before breaking.

  • Tensile Modulus (Modulus of Elasticity): A measure of the material's stiffness.

  • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

  • Yield Strength: The stress at which the material begins to deform plastically.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_test Mechanical Testing cluster_analysis Data Analysis start Start: MMES-based Polymer Resin process Processing (e.g., Injection Molding) start->process specimen Dumbbell-shaped Specimen (ASTM D638) process->specimen conditioning Conditioning (23°C, 50% RH) specimen->conditioning testing Tensile Testing (UTM) conditioning->testing data Force-Displacement Data testing->data analysis Calculate Mechanical Properties data->analysis results Tensile Strength, Modulus, Elongation analysis->results

Caption: Experimental workflow for mechanical testing of polymers.

troubleshooting_logic cluster_brittle Problem: Brittleness cluster_weak Problem: Low Strength/Stiffness cluster_inconsistent Problem: Inconsistent Results issue Observed Issue: Poor Mechanical Properties brittle Low Toughness / Elongation issue->brittle weak Low Tensile Strength / Modulus issue->weak inconsistent High Variability in Data issue->inconsistent sol_brittle1 Increase Molecular Weight brittle->sol_brittle1 sol_brittle2 Add Toughening Agent brittle->sol_brittle2 sol_brittle3 Add Plasticizer brittle->sol_brittle3 sol_weak1 Add Reinforcing Fillers weak->sol_weak1 sol_weak2 Increase Crystallinity weak->sol_weak2 sol_weak3 Introduce Cross-linking weak->sol_weak3 sol_inconsistent1 Improve Additive Dispersion inconsistent->sol_inconsistent1 sol_inconsistent2 Control Moisture Content inconsistent->sol_inconsistent2 sol_inconsistent3 Standardize Processing inconsistent->sol_inconsistent3

Caption: Troubleshooting logic for common mechanical property issues.

reinforcement_pathway polymer Polymer Matrix composite Polymer Composite polymer->composite reinforcement Reinforcing Agent (e.g., Nanoparticles, Fibers) reinforcement->composite properties Enhanced Mechanical Properties (Strength, Stiffness, Toughness) composite->properties

Caption: Pathway to enhanced mechanical properties via reinforcement.

References

Technical Support Center: Purification of Mono-2-(methacryloyloxy)ethyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of mono-2-(methacryloyloxy)ethyl succinate (B1194679) after its synthesis. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude mono-2-(methacryloyloxy)ethyl succinate after synthesis?

A1: The most common impurities are unreacted starting materials, namely 2-hydroxyethyl methacrylate (B99206) (HEMA) and succinic anhydride. Another potential impurity is the diester byproduct, bis[2-(methacryloyloxy)ethyl] succinate, formed by the reaction of two molecules of HEMA with one molecule of succinic anhydride. Residual polymerization inhibitors, such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ), which are often added during synthesis to prevent premature polymerization, may also be present.[1][2]

Q2: What are the recommended storage conditions for purified this compound?

A2: Purified this compound should be stored at 2-8°C in a tightly sealed container, protected from light.[2][3][4] To prevent polymerization during storage, the addition of a polymerization inhibitor like MEHQ (around 100-200 ppm) is advisable, especially for long-term storage.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be used to determine the purity of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed structural information and can be used to identify and quantify the main product and any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the desired product from unreacted starting materials and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of characteristic functional groups (e.g., ester, carboxylic acid, and methacrylate C=C bonds) and the absence of starting material signals.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Purity After Initial Wash - Incomplete removal of acidic impurities (succinic anhydride/succinic acid).- Inefficient phase separation during extraction.- Repeat the washing steps with a dilute sodium bicarbonate solution until CO₂ evolution ceases, followed by washes with deionized water and brine.- Allow for adequate separation time in the separatory funnel. If emulsions form, adding a small amount of brine can help break them.
Product Polymerizes During Purification - Presence of heat or light, which can initiate polymerization.- Absence of a polymerization inhibitor.- Perform all purification steps, especially solvent evaporation, at reduced temperatures using a rotary evaporator with a water bath.- Protect the product from direct light by wrapping glassware in aluminum foil.- Ensure a polymerization inhibitor (e.g., MEHQ) is present in the crude product or add a small amount before purification.
Final Product is Yellowish or Discolored - Presence of colored impurities from starting materials.- Oxidation of the monomer.- Consider a column chromatography step using silica (B1680970) gel or neutral alumina (B75360) for further purification.- Ensure all solvents are of high purity and handle the product under an inert atmosphere (e.g., nitrogen or argon) if possible.
Low Overall Yield - Incomplete reaction during synthesis.- Loss of product during extraction and washing steps.- Adhesion of the product to silica gel during chromatography.- Monitor the synthesis reaction to ensure it has gone to completion before starting the workup.- Be careful during phase separations to minimize loss of the organic layer.- If using column chromatography, select an appropriate solvent system to ensure efficient elution of the product.

Purity of this compound by Different Purification Methods

The following table provides an illustrative overview of the purity levels that can be typically achieved for acrylate (B77674) monomers using various purification techniques. The exact values for this compound may vary depending on the specific experimental conditions.

Purification MethodTypical Purity AchievedKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction & Washing 90-97%Simple, fast, and effective for removing water-soluble impurities and unreacted starting materials.May not remove structurally similar byproducts like diesters.
Column Chromatography >98%Highly effective at separating the desired product from all impurities, including byproducts.More time-consuming and requires larger volumes of solvent. Potential for product loss on the stationary phase.
Vacuum Distillation >99%Excellent for removing non-volatile impurities and can yield very high-purity product.[5]Requires specialized equipment. The high temperatures, even under vacuum, can risk polymerization if not properly inhibited.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Washing

This protocol is a general procedure for the initial purification of crude this compound to remove unreacted starting materials and other water-soluble impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (B1210297) (or other suitable organic solvent like dichloromethane)

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in an appropriate volume of ethyl acetate (e.g., 3-5 times the volume of the crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 5% sodium bicarbonate solution, stopper the funnel, and shake gently, venting frequently to release the pressure from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the sodium bicarbonate solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine to facilitate the removal of residual water. Separate and discard the aqueous layer.

  • Transfer the organic layer to a clean, dry flask and add anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 15-20 minutes to dry the organic solution.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator at a low temperature (typically < 40°C) to obtain the purified this compound.

Protocol 2: Purity Assessment by ¹H NMR

This protocol outlines the use of ¹H NMR to assess the purity of the final product.

Materials:

Procedure:

  • Dissolve a small amount (5-10 mg) of the purified product in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Integrate the characteristic peaks of this compound. Key signals to look for are the vinyl protons of the methacrylate group (typically between 5.5 and 6.1 ppm), the methylene (B1212753) protons of the ethyl group, and the methylene protons of the succinate group.

  • Look for the absence of signals from the starting materials (HEMA and succinic anhydride). The presence of any unexpected signals may indicate impurities. By comparing the integration of the product peaks to those of any impurities, a semi-quantitative assessment of purity can be made.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final_product Final Product cluster_further_purification Optional Further Purification synthesis Crude Product (this compound + impurities) extraction Liquid-Liquid Extraction (with NaHCO₃, H₂O, Brine) synthesis->extraction Dissolve in organic solvent drying Drying (with Na₂SO₄ or MgSO₄) extraction->drying filtration Filtration drying->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation analysis Purity Assessment (NMR, HPLC, etc.) evaporation->analysis Intermediate Product final_product Purified This compound analysis->final_product If pure chromatography Column Chromatography analysis->chromatography If impurities persist distillation Vacuum Distillation analysis->distillation For very high purity chromatography->analysis Re-analyze distillation->analysis Re-analyze

Caption: Experimental workflow for the purification and analysis of this compound.

References

Technical Support Center: Mono-2-(methacryloyloxy)ethyl Succinate (MES) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of mono-2-(methacryloyloxy)ethyl succinate (B1194679) (MES).

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of MES, particularly those related to the influence of inhibitors.

Question: Why is my MES polymerization not starting or proceeding very slowly?

Answer: A delayed or inhibited polymerization is the most common issue and is often related to the presence of inhibitors or other interfering substances. Here are the primary causes and solutions:

  • Presence of Inhibitor: MES is typically supplied with an inhibitor, such as monomethyl ether hydroquinone (B1673460) (MEHQ), to prevent premature polymerization during storage. This inhibitor must be consumed by the initiator before polymerization can begin, leading to an "induction period." If the initiator concentration is too low, the polymerization may be significantly delayed or completely inhibited.

    • Solution: Increase the initiator concentration or remove the inhibitor from the monomer prior to polymerization.

  • Dissolved Oxygen: Oxygen acts as a radical scavenger and can inhibit free-radical polymerization.

    • Solution: Degas the monomer and solvent before initiating the polymerization. Common methods include sparging with an inert gas (e.g., nitrogen or argon) for 30-60 minutes or performing at least three freeze-pump-thaw cycles.

  • Low Temperature: The rate of polymerization is highly dependent on temperature. If the reaction temperature is too low for the chosen initiator, the decomposition of the initiator to form radicals will be slow, resulting in a slow initiation rate.

    • Solution: Increase the reaction temperature to the optimal range for your initiator (e.g., AIBN is commonly used at 60-80 °C).

  • Inactive Initiator: The initiator may have degraded due to improper storage.

    • Solution: Use a fresh initiator and store it according to the manufacturer's recommendations.

Question: My polymerization starts, but it stops before reaching high conversion. What is the problem?

Answer: Incomplete polymerization can be caused by several factors that lead to premature termination of the growing polymer chains.

  • Insufficient Initiator: The initiator may be fully consumed before all the monomer has been polymerized, especially if the initiator has a short half-life at the reaction temperature.

    • Solution: Increase the initial initiator concentration or add the initiator in portions during the polymerization.

  • High Inhibitor Concentration: If the inhibitor is not completely removed, it can continue to scavenge radicals throughout the reaction, leading to premature termination.

    • Solution: Ensure the inhibitor is effectively removed before starting the polymerization.

  • Impurities: Impurities in the monomer or solvent can act as chain transfer agents or inhibitors.

    • Solution: Purify the monomer and solvent before use.

Question: The resulting polymer has a very broad molecular weight distribution (high polydispersity index - PDI). How can I achieve better control?

Answer: A high PDI in free-radical polymerization is common but can be controlled to some extent.

  • High Initiator Concentration: A high concentration of initiator leads to a high concentration of radicals, which can increase the rate of termination reactions relative to propagation.

    • Solution: Decrease the initiator concentration.

  • High Temperature: Very high reaction temperatures can also increase the rate of termination reactions.

    • Solution: Lower the reaction temperature.

  • Conventional Free-Radical Polymerization: This method inherently produces polymers with a broader PDI.

    • Solution: For better control over molecular weight and PDI, consider using a controlled radical polymerization technique such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the common inhibitors used for MES and other methacrylates?

A1: The most common inhibitors are phenolic compounds such as monomethyl ether hydroquinone (MEHQ), hydroquinone (HQ), and butylated hydroxytoluene (BHT).[1][2][3] These compounds are effective at scavenging free radicals to prevent unwanted polymerization during storage.

Q2: How do these inhibitors work?

A2: Phenolic inhibitors react with radical species, particularly peroxy radicals formed in the presence of oxygen, to form stable, non-radical products. This process consumes the radicals that would otherwise initiate and propagate polymerization. The effectiveness of many common inhibitors is dependent on the presence of a small amount of dissolved oxygen.

Q3: Do I always need to remove the inhibitor before polymerization?

A3: For most applications where controlled polymerization and predictable reaction kinetics are desired, it is highly recommended to remove the inhibitor. However, in some cases, the effect of the inhibitor can be overcome by using a higher concentration of the initiator. This approach may lead to a less controlled polymerization and a broader molecular weight distribution.

Q4: What is the typical concentration of inhibitor in commercially available MES?

A4: The concentration of inhibitor can vary by manufacturer, but a typical concentration for MEHQ in MES is around 750 ppm. Always check the certificate of analysis for the specific batch you are using.

Q5: How can I quantify the amount of inhibitor in my monomer?

A5: The concentration of phenolic inhibitors can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[4]

Data Presentation

Disclaimer: The following quantitative data was not available for mono-2-(methacryloyloxy)ethyl succinate (MES) in the reviewed literature. The data presented is for methyl methacrylate (B99206) (MMA), a structurally similar monomer, to illustrate the expected impact of inhibitors on polymerization kinetics and polymer properties. These values should be considered as indicative trends.

Table 1: Effect of Hydroquinone (HQ) Concentration on the Induction Period of Methyl Methacrylate (MMA) Polymerization

Hydroquinone (HQ) Concentration (g/L)Induction Period (minutes)
0.00~0
0.02150
0.04350
0.06700

Data adapted from studies on MMA polymerization and illustrates a direct relationship between inhibitor concentration and the length of the induction period.[5][6]

Table 2: Influence of Butylated Hydroxytoluene (BHT) Concentration on the Properties of a Resin Composite

BHT Concentration (wt%)Polymerization Shrinkage Stress (MPa)Flexural Strength (MPa)
0.05 (Control)4.5120
0.253.8118
0.503.2115
1.002.5105

This table shows that increasing the inhibitor concentration can reduce polymerization shrinkage stress, but at higher concentrations, it may negatively impact the mechanical properties of the final polymer.[3]

Experimental Protocols

Protocol 1: Removal of Inhibitor (MEHQ) from MES using an Alumina (B75360) Column

Objective: To remove the phenolic inhibitor from this compound (MES) to allow for controlled polymerization.

Materials:

  • This compound (MES) containing inhibitor

  • Basic activated alumina

  • Glass chromatography column with a stopcock

  • Glass wool or cotton

  • Anhydrous solvent for elution (e.g., dichloromethane (B109758) or ethyl acetate)

  • Round-bottom flask for collection

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column to retain the alumina.

    • Add the basic activated alumina to the column to a height of approximately 10-15 cm.

    • Gently tap the column to ensure even packing of the alumina.

    • Pre-wet the column by passing a small amount of the anhydrous solvent through it.

  • Inhibitor Removal:

    • Dissolve the MES monomer in a minimal amount of the anhydrous solvent.

    • Carefully load the MES solution onto the top of the alumina column.

    • Open the stopcock and allow the monomer solution to pass through the alumina bed.

    • Collect the purified, inhibitor-free monomer in a clean, dry round-bottom flask.

    • Wash the column with a small amount of additional solvent to ensure complete elution of the monomer.

  • Post-Procedure:

    • The purified MES should be used immediately for polymerization.

    • If storage is necessary, store the inhibitor-free monomer at a low temperature (2-8 °C) in the dark and under an inert atmosphere (e.g., nitrogen or argon) to prevent premature polymerization.

Protocol 2: Kinetic Analysis of MES Polymerization by In-Situ NMR Spectroscopy

Objective: To monitor the rate of polymerization of MES by observing the disappearance of the monomer's vinyl protons over time.

Materials:

  • Inhibitor-free this compound (MES)

  • A suitable free-radical initiator (e.g., AIBN)

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • NMR tube with a sealable cap

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In a vial, prepare a stock solution of the desired concentration of MES and initiator in the deuterated solvent.

    • If studying the effect of an inhibitor, prepare a series of stock solutions with varying concentrations of the inhibitor.

    • Transfer the solution to an NMR tube.

  • Degassing:

    • Degas the sample in the NMR tube by bubbling a slow stream of inert gas (e.g., argon) through the solution for 10-15 minutes or by using the freeze-pump-thaw method.

    • Seal the NMR tube under the inert atmosphere.

  • NMR Analysis:

    • Insert the NMR tube into the NMR spectrometer that has been pre-heated to the desired reaction temperature.

    • Acquire a 1H NMR spectrum at time zero (t=0).

    • Set up the spectrometer to automatically acquire spectra at regular time intervals (e.g., every 5-10 minutes).

  • Data Analysis:

    • Identify the peaks corresponding to the vinyl protons of the MES monomer (typically in the range of 5.5-6.5 ppm).

    • Identify a reference peak that does not change during the polymerization (e.g., a solvent peak or an internal standard).

    • For each spectrum, integrate the vinyl proton peaks and the reference peak.

    • Calculate the monomer conversion at each time point by comparing the integral of the vinyl peaks to its integral at t=0, normalized to the reference peak.

    • Plot the monomer conversion as a function of time to obtain the polymerization kinetics.

Visualizations

TroubleshootingWorkflow start Polymerization Issue slow_or_no Slow or No Polymerization start->slow_or_no incomplete Incomplete Polymerization start->incomplete high_pdi High PDI start->high_pdi inhibitor Inhibitor Present? slow_or_no->inhibitor oxygen Oxygen Present? inhibitor->oxygen No remove_inhibitor Remove Inhibitor or Increase Initiator inhibitor->remove_inhibitor Yes temp Low Temperature? oxygen->temp No degas Degas Monomer/Solvent oxygen->degas Yes initiator_inactive Inactive Initiator? temp->initiator_inactive No increase_temp Increase Temperature temp->increase_temp Yes fresh_initiator Use Fresh Initiator initiator_inactive->fresh_initiator Yes

Caption: Troubleshooting workflow for common MES polymerization issues.

InhibitorRemoval cluster_column Chromatography Column cluster_collection Collection Flask col_top MES + Inhibitor in Solvent alumina Basic Alumina col_top->alumina wool Glass Wool alumina->wool purified_mes Purified MES (Inhibitor-Free) wool->purified_mes Elution

Caption: Experimental workflow for inhibitor removal using an alumina column.

InhibitionMechanism I Initiator R Radical (R•) I->R Decomposition M Monomer (MES) R->M Initiation & Propagation Mn Growing Chain (M-M•) M->Mn Initiation & Propagation P Polymer Mn->P Termination Inh Inhibitor (Inh-H) Inh_rad Inactive Product (R-Inh) Inh->Inh_rad Inhibition R2 Radical (R•) R2->Inh Inhibition I2 Initiator I2->R2

Caption: Simplified signaling pathway of free-radical polymerization with and without an inhibitor.

References

Validation & Comparative

A Comparative Guide to Dental Remineralization Agents: Evaluating Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dynamic process of dental caries involves a continuous cycle of demineralization and remineralization of tooth structures. While fluoride (B91410) has long been the cornerstone of caries prevention, a growing number of bioactive materials are emerging with promising remineralization capabilities. This guide provides a comparative analysis of key remineralizing agents, presenting supporting experimental data, detailed methodologies, and insights into their mechanisms of action to aid in research and development efforts.

Quantitative Comparison of Remineralizing Agents

The efficacy of various remineralizing agents is often evaluated by measuring changes in the mechanical and chemical properties of demineralized enamel and dentin. Surface microhardness (SMH) and the calcium-to-phosphorus (Ca/P) ratio are critical parameters in these assessments.

Remineralizing AgentTest ModelKey FindingsReference
Bioactive Glass (BAG) In vitro pH-cyclingSignificantly higher surface microhardness compared to CPP-ACP after 10 days.[1][1]
Casein Phosphopeptide-Amorphous Calcium Phosphate (B84403) (CPP-ACP) In vitroEffective in remineralizing early enamel lesions, slightly more so than 500 ppm NaF.[2] Increased surface microhardness of eroded enamel significantly.[2][2]
Fluoride (NaF) In vitro pH-cycling226 ppm F- was sufficient to enhance remineralization and reach initial microhardness after 28 days.[3] Remineralization was significantly higher in the 500-ppm F group compared to 250-ppm F, with no significant increase at higher concentrations.[4][3][4]
Silver Diamine Fluoride (SDF) In vitroShowed the highest remineralization efficacy (highest Ca/P ratio) compared to CPP-ACFP, CPP-ACP, and fluoride toothpaste.[5][5]
CPP-Amorphous Calcium Fluoride Phosphate (CPP-ACFP) In vitroDemonstrated higher mineral gain (fluorescence change) than CPP-ACP and fluoride toothpaste.[5][5]
Poly-L-aspartic acid (pAsp) In vitroRestored up to 91% of the elastic modulus in demineralized dentin after 28 days.[6][7][6][7]
Nano-hydroxyapatite (n-HAP) In vitroShowed better surface remineralization (Ca/P ratio) than 5% sodium fluoride varnish and a toothpaste with fluoride-functionalized amorphous calcium phosphate after 7 days.[8]

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. The following are summaries of common experimental protocols used to assess remineralization efficacy.

In Vitro pH-Cycling Model

This widely used model simulates the dynamic pH changes that occur in the oral cavity.

  • Objective: To evaluate the potential of remineralizing agents to promote mineral gain in enamel or dentin under alternating demineralization and remineralization conditions.

  • General Protocol:

    • Specimen Preparation: Sound human or bovine enamel/dentin blocks are prepared, and a baseline measurement (e.g., surface microhardness) is taken.

    • Artificial Lesion Creation: Specimens are immersed in a demineralizing solution (e.g., acidic buffer at pH 4.4-5.0) for a specific period to create artificial caries-like lesions.[1][9]

    • pH-Cycling: Specimens are subjected to daily cycles of:

      • Demineralization: Immersion in the demineralizing solution for a short period (e.g., 3-6 hours).[4][9]

      • Remineralization: Treatment with the experimental agent (e.g., slurry of toothpaste, mouth rinse) for a defined time (e.g., 2-5 minutes).[3][4][9] This is followed by immersion in an artificial saliva solution for the remainder of the day.[4][9]

    • Evaluation: After a set number of cycles (e.g., 7-28 days), the specimens are re-evaluated for changes in surface microhardness, mineral content (e.g., via energy-dispersive X-ray spectroscopy - EDS), or lesion depth.[3][4][9]

Surface Microhardness (SMH) Testing
  • Objective: To quantify the resistance of the enamel or dentin surface to indentation, which correlates with its mineral content.

  • Protocol: A microhardness tester (e.g., Vickers or Knoop) is used to create an indentation on the specimen surface with a known load. The dimensions of the indentation are measured, and the SMH value is calculated. Measurements are typically taken at baseline, after demineralization, and after the remineralization regimen.[1][2]

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)
  • Objective: To visualize the surface morphology of the dental tissue and to determine its elemental composition, specifically the Ca/P ratio.

  • Protocol:

    • SEM: Specimens are coated with a conductive material (e.g., gold) and scanned with a focused beam of electrons to produce high-resolution images of the surface. This allows for the qualitative assessment of changes such as the occlusion of dentinal tubules or the formation of a new mineral layer.[9]

    • EDS: An EDS detector coupled with the SEM analyzes the X-rays emitted from the sample when bombarded with electrons. This provides a quantitative analysis of the elemental composition of the surface, allowing for the calculation of the Ca/P ratio, a key indicator of the mineral's nature and quality.[9]

Signaling Pathways and Mechanisms of Action

The remineralization of dental tissues is a complex process involving various molecular players and pathways. Understanding these mechanisms is key to developing novel and more effective therapeutic agents.

Biomimetic Mineralization

This approach aims to mimic the natural process of biomineralization. Non-collagenous proteins (NCPs) play a crucial role in controlling the nucleation and growth of hydroxyapatite (B223615) crystals within the collagen matrix of dentin.[10] Biomimetic strategies often utilize analogs of these NCPs, such as poly-L-aspartic acid, to guide the formation of a new mineral phase.[11]

The Polymer-Induced Liquid-Precursor (PILP) process is a key biomimetic strategy. In this process, polymeric process-directing agents, like poly-L-aspartic acid, stabilize amorphous calcium phosphate (ACP) nanoprecursors, preventing their premature crystallization and allowing them to infiltrate the collagen matrix before transforming into organized hydroxyapatite crystals.[7][11]

Biomimetic_Mineralization cluster_solution Solution Phase cluster_dentin Dentin Matrix CaP Calcium & Phosphate Ions ACP Amorphous Calcium Phosphate (ACP) Nanoprecursors CaP->ACP Stabilized by pAsp pAsp Poly-L-aspartic acid pAsp->ACP Collagen Collagen Fibrils ACP->Collagen Infiltration HA Intrafibrillar Hydroxyapatite Collagen->HA Transformation & Growth

Biomimetic mineralization via the PILP process.
The Role of Matrix Metalloproteinase-20 (MMP-20) in Enamel Formation

Matrix metalloproteinase-20 (MMP-20), also known as enamelysin, is a key enzyme in the development of dental enamel. It is secreted during the secretory stage of amelogenesis and is responsible for the precise cleavage of amelogenin, the primary protein in the enamel matrix.[12][13]

This enzymatic activity is crucial for proper enamel mineralization. By cleaving amelogenin, MMP-20 prevents the protein from becoming entrapped within the forming hydroxyapatite crystals.[12][13] This allows for the crystals to grow in an organized manner, leading to the highly mineralized and hard structure of mature enamel.[12] Mutations in the MMP-20 gene can lead to amelogenesis imperfecta, a condition characterized by soft, hypomineralized enamel.[12][13]

Recent research has explored the incorporation of MMP-20 into biomimetic hydrogels for enamel repair. The presence of MMP-20 in a chitosan-amelogenin hydrogel was shown to enhance the organization and mechanical properties of the newly formed enamel-like layer.[14][15]

MMP20_Function cluster_amelogenesis Enamel Formation Amelogenin Amelogenin Matrix MMP20 MMP-20 Amelogenin->MMP20 Disorganized_Enamel Disorganized, Soft Enamel (Amelogenesis Imperfecta) Amelogenin->Disorganized_Enamel Without MMP-20 activity (Protein Occlusion) Cleaved_Amelogenin Cleaved Amelogenin MMP20->Cleaved_Amelogenin Cleavage HA_Crystals Hydroxyapatite Crystal Growth Cleaved_Amelogenin->HA_Crystals Allows for proper growth Mature_Enamel Organized, Hard Enamel HA_Crystals->Mature_Enamel

The role of MMP-20 in enamel biomineralization.

Experimental Workflow for Evaluating Remineralizing Agents

The following diagram outlines a typical workflow for the in vitro evaluation of a novel remineralizing agent.

Experimental_Workflow start Start: Select Sound Dental Tissue Samples prepare Prepare Standardized Enamel/Dentin Blocks start->prepare baseline Baseline Measurements (SMH, SEM, EDS) prepare->baseline demineralize Create Artificial Carious Lesions baseline->demineralize post_demin Post-Demineralization Measurements demineralize->post_demin ph_cycle pH-Cycling Regimen with Test and Control Agents post_demin->ph_cycle post_remin Post-Remineralization Measurements ph_cycle->post_remin analysis Statistical Analysis and Comparison of Groups post_remin->analysis end End: Evaluate Efficacy analysis->end

A typical in vitro experimental workflow.

References

Comparative Analysis of MMP-Inhibiting Dental Adhesives: A Guide to Enhanced Bond Durability to Enamel and Dentin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The longevity of resin-based dental restorations is critically dependent on the stability of the adhesive interface with the tooth structure. A significant challenge, particularly in dentin bonding, is the enzymatic degradation of the collagen matrix within the hybrid layer by endogenous matrix metalloproteinases (MMPs). This guide provides a comparative analysis of dental adhesives designed to counteract this degradation through the incorporation of MMP inhibitors, with a focus on their bond strength to enamel and dentin, supported by experimental data. This analysis proceeds under the likely assumption that "MMES-based adhesives" refers to adhesives formulated to address the effects of Matrix Metalloproteinases (MMPs).

Introduction to MMP-Inhibiting Adhesives

Acid etching of dentin, a standard procedure in adhesive dentistry, can expose and activate host-derived MMPs (e.g., MMP-2, -8, and -9) that are naturally present in the dentin matrix.[1][2][3] These enzymes can slowly degrade the collagen fibrils at the adhesive-dentin interface, leading to a decline in bond strength over time and ultimately, restoration failure.[2][4] To address this, researchers have explored the incorporation of MMP inhibitors into dental adhesive systems. The most widely studied inhibitor is chlorhexidine (B1668724) (CHX), but other compounds such as benzalkonium chloride (BAC), 12-methacryloyloxydodecyl pyridinium (B92312) bromide (MDPB), and synthetic inhibitors have also been investigated.[1][5][6] These agents aim to preserve the integrity of the hybrid layer, thereby enhancing the durability of the bond.[2][3]

Comparative Bond Strength Data

The following tables summarize the quantitative data from various in-vitro studies, comparing the bond strength of conventional adhesives to those containing MMP inhibitors on both enamel and dentin substrates. The data is presented for immediate bond strength (typically measured within 24 hours) and aged bond strength (measured after a period of storage, often involving thermocycling, to simulate clinical aging).

Table 1: Shear Bond Strength (SBS) and Microtensile Bond Strength (µTBS) of MMP-Inhibiting Adhesives to Dentin

Adhesive SystemMMP InhibitorSubstrateTest MethodImmediate Bond Strength (MPa ± SD)Aged Bond Strength (MPa ± SD) & (Aging Conditions)Reference
Etch-and-Rinse Adhesives
Control (Total-Etch)NoneDentinSBSNot ReportedLower than CHX group[7]
Total-Etch + 2% CHX2% ChlorhexidineDentinSBSNot ReportedSignificantly higher than control[7]
Control (Etch-and-Rinse)NoneDentinµTBSLower than CHX and BAC groupsSignificantly lower than CHX and BAC groups (10,000 thermocycles)[2]
Etch-and-Rinse + CHXChlorhexidineDentinµTBSHigher than controlSignificantly higher than control (10,000 thermocycles)[2]
Etch-and-Rinse + BACBenzalkonium ChlorideDentinµTBSHigher than controlSignificantly higher than control (10,000 thermocycles)[2]
Self-Etch Adhesives
Control (Self-Etch)NoneDentinSBSNot ReportedLower than CHX group[7]
Self-Etch + 2% CHX2% ChlorhexidineDentinSBSNot ReportedSignificantly higher than control[7]
Control (Self-Etch)NoneDentinµTBSLower than CHX and BAC groupsSignificantly lower than CHX and BAC groups (10,000 thermocycles)[2]
Self-Etch + CHXChlorhexidineDentinµTBSHigher than controlSignificantly higher than control (10,000 thermocycles)[2]
Self-Etch + BACBenzalkonium ChlorideDentinµTBSHigher than controlSignificantly higher than control (10,000 thermocycles)[2]
Universal Adhesives
G2-BOND Universal (Etch-and-Rinse)NoneDentinµTBSLower than CHX and BAC groupsLower than CHX and BAC groups (10,000 thermocycles)[8]
G2-BOND Universal (Etch-and-Rinse) + CHXChlorhexidineDentinµTBSHigher than controlHigher than control (10,000 thermocycles)[8]
G2-BOND Universal (Etch-and-Rinse) + BACBenzalkonium ChlorideDentinµTBSHigher than controlHigher than control (10,000 thermocycles)[8]
G2-BOND Universal (Self-Etch)NoneDentinµTBSLower than CHX and BAC groupsLower than CHX and BAC groups (10,000 thermocycles)[8]
G2-BOND Universal (Self-Etch) + CHXChlorhexidineDentinµTBSHigher than controlHigher than control (10,000 thermocycles)[8]
G2-BOND Universal (Self-Etch) + BACBenzalkonium ChlorideDentinµTBSHigher than controlHigher than control (10,000 thermocycles)[8]
Adhesives with Incorporated Inhibitors
Peak LC Bond (Control)NoneDentinSBSNo significant differenceNo significant difference (6 months)[9]
Peak Universal Bond (0.2% CHX)0.2% ChlorhexidineDentinSBSNo significant differenceNo significant difference (6 months)[9]
Clearfil SE Bond (Control)NoneDentinµTBSNot ReportedBond strength reduction after 1 year[5]
Clearfil Protect Bond (MDPB)MDPBDentinµTBSNot ReportedImproved bond durability after 1 year[5]

Table 2: Bond Strength of MMP-Inhibiting Adhesives to Enamel

Adhesive SystemMMP InhibitorSubstrateTest MethodImmediate Bond Strength (MPa ± SD)Aged Bond Strength (MPa ± SD) & (Aging Conditions)Reference
Etch-and-Rinse + 2% CHX2% ChlorhexidineEnamelSBSNot specifically evaluatedNot specifically evaluated[7]
Self-Etch + 2% CHX2% ChlorhexidineEnamelSBSNot specifically evaluatedNot specifically evaluated[7]

Note: Most studies on MMP inhibitors focus on dentin bond strength, as the degradation of the collagen-based hybrid layer is the primary concern. The effect on enamel, which is largely mineral and lacks a significant collagen component, is less pronounced and not as extensively studied.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the bond strength of MMP-inhibiting adhesives.

1. Shear Bond Strength (SBS) Testing with and without Chlorhexidine Pre-treatment

  • Tooth Preparation: Extracted human premolars are mounted in acrylic resin. The occlusal enamel is removed perpendicular to the long axis of the tooth using a low-speed diamond saw under water coolant to expose a flat dentin surface.[7]

  • Grouping: The prepared teeth are randomly divided into four groups (n=20 per group):

    • Group 1 (Control Total-Etch): A total-etch adhesive is applied according to the manufacturer's instructions.

    • Group 2 (Control Self-Etch): A self-etch adhesive is applied according to the manufacturer's instructions.

    • Group 3 (Experimental Total-Etch): 2% chlorhexidine gluconate (CHX) is applied to the etched dentin and blot-dried before the application of the total-etch adhesive.[7]

    • Group 4 (Experimental Self-Etch): 2% CHX is applied to the dentin and blot-dried before the application of the self-etch adhesive.[7]

  • Restoration: A composite resin is placed onto the bonded surface using a cylindrical mold (e.g., 3 mm height, 2.5 mm internal diameter) in increments and light-cured.[7]

  • Aging: The samples are stored in distilled water at 37°C for 24 hours, followed by thermocycling (e.g., 10,000 cycles between 5°C and 55°C with a 30-second dwell time).[7]

  • Testing: The shear bond strength is tested using a universal testing machine at a specified crosshead speed. The force required to debond the composite cylinder is recorded, and the bond strength is calculated in MPa.

  • Failure Analysis: The fractured surfaces are examined under a stereomicroscope to determine the mode of failure (adhesive, cohesive in dentin, cohesive in composite, or mixed).[7]

2. Microtensile Bond Strength (µTBS) Testing of a Two-Step Universal Adhesive with MMP Inhibitors

  • Tooth Preparation: Extracted human molars are sectioned perpendicular to their long axis to expose mid-coronal dentin. The dentin surfaces are polished with 600-grit silicon carbide paper under running water to create a standardized smear layer.[2]

  • Grouping: The teeth are randomly divided into experimental groups, for example:

    • Control Groups (Etch-and-Rinse and Self-Etch): A two-step universal adhesive is applied in either etch-and-rinse or self-etch mode without any MMP inhibitor.[2]

    • Experimental Groups: The dentin surface is pre-treated with an MMP inhibitor (e.g., chlorhexidine or benzalkonium chloride) before the application of the two-step universal adhesive in both etch-and-rinse and self-etch modes.[2]

  • Restoration: A composite resin block is built up on the bonded dentin surface.

  • Aging: The restored teeth are stored in water, with half of the specimens tested after 24 hours (immediate) and the other half subjected to an aging protocol such as thermocycling (e.g., 500 or 10,000 cycles).[2][8]

  • Specimen Preparation: The restored teeth are sectioned into beams with a cross-sectional area of approximately 1 mm².

  • Testing: The beams are subjected to a microtensile bond strength test in a universal testing machine until failure.

  • Data Analysis: The bond strength values are calculated in MPa. Statistical analysis (e.g., ANOVA) is used to compare the means between the groups.[2]

Visualizations

Experimental_Workflow_SBS cluster_prep Tooth Preparation cluster_groups Experimental Groups cluster_procedure Restorative Procedure start Extracted Human Premolars mount Mount in Acrylic Resin start->mount section Expose Flat Dentin Surface mount->section control_te Control (Total-Etch) control_se Control (Self-Etch) exp_te Total-Etch + 2% CHX exp_se Self-Etch + 2% CHX restore Place Composite Resin control_te->restore control_se->restore exp_te->restore exp_se->restore age Aging (Thermocycling) restore->age test Shear Bond Strength Test age->test analyze Failure Mode Analysis test->analyze

Caption: Shear Bond Strength (SBS) Experimental Workflow.

MMP_Inhibition_Mechanism cluster_process Adhesive Bonding to Dentin cluster_degradation Degradation Pathway cluster_intervention Intervention etch Acid Etching infiltrate Resin Infiltration etch->infiltrate mmp_activation MMP Activation etch->mmp_activation exposes & activates hybrid Hybrid Layer Formation infiltrate->hybrid bond_failure Bond Strength Reduction collagen_degradation Collagen Fibril Degradation mmp_activation->collagen_degradation collagen_degradation->bond_failure mmp_inhibitor MMP Inhibitor (e.g., CHX) mmp_inhibitor->mmp_activation inhibits

Caption: Mechanism of MMP-Inhibition in Dentin Bonding.

Conclusion

The inclusion of MMP inhibitors in dental adhesive systems, either as a separate pre-treatment step or incorporated into the adhesive formulation, demonstrates a significant potential to enhance the long-term durability of resin-dentin bonds. While immediate bond strengths may not always be significantly increased, the primary benefit lies in the preservation of bond integrity over time by mitigating the enzymatic degradation of the collagen matrix. The most compelling evidence for the efficacy of MMP inhibitors is seen in the improved aged bond strength to dentin. Further research is warranted to optimize the delivery and long-term effectiveness of various MMP inhibitors and to explore their potential, albeit likely limited, benefits in enamel bonding. For researchers and professionals in drug development, the targeted inhibition of MMPs at the tooth-restoration interface represents a promising avenue for advancing the performance and longevity of dental restorative materials.

References

Cytotoxicity of Methacryloyloxyethyl Succinate Leachables: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of leachables from methacrylate-based biomaterials, with a focus on the potential toxicological profile of mono-2-(Methacryloyloxy)ethyl succinate (B1194679) (MMS). As a bifunctional monomer used in the synthesis of specialized polymers for biomedical applications such as drug delivery and dental adhesives, understanding its biocompatibility is crucial.

Comparative Cytotoxicity Data

The following tables summarize quantitative data from various in vitro cytotoxicity studies on methacrylate (B99206) monomers and alternative dental restorative materials. It is important to note that direct comparisons between studies can be challenging due to variations in cell lines, exposure times, and assay methodologies.

Table 1: In Vitro Cytotoxicity of Methacrylate Monomers

MonomerCell LineAssayConcentrationCell Viability (%)Key Findings & Citation
HEMAHuman Gingival FibroblastsMTT3 mmol/L (24h)~50%HEMA induces a concentration-dependent cytotoxic effect.[1]
HEMARAW264.7 Macrophages-1-10 mM (24h)Concentration-dependent decreaseHEMA induces apoptosis via the mitochondrial-dependent intrinsic caspase pathway.[2]
HEMAHuman Lung Epithelial Cells (BEAS-2B)-Not specifiedReduced viabilityHEMA-induced cell damage is linked to glutathione (B108866) depletion and increased reactive oxygen species (ROS).[3]
TEGDMAHuman Dental Pulp CellsWST-13 mM (24h)~52%TEGDMA showed significant reduction in cell viability.
BisGMARAW264.7 Macrophages-0.3 µM (4h)55.63%BisGMA induced significant cytotoxicity.[4]

Table 2: Comparative Cytotoxicity of Commercial Dental Resins

MaterialMaterial TypeCell LineAssayCell Viability (%) (Time)Key Findings & Citation
Orthocryl LCLight-cured acrylic resinGingival FibroblastsMTTHigh mean cell viabilityLess cytotoxic compared to self-cure acrylic resin.[5]
EnlightLight-cured compositeGingival FibroblastsMTTHigh mean cell viabilityNo significant difference in cytotoxicity compared to Orthocryl LC.[5]
Self-cure acrylicSelf-cure acrylic resinGingival FibroblastsMTTLower mean cell viabilityMore cytotoxic than light-cured acrylic and composite resins.[5]
Z250Traditional CompositeBalb/c 3T3 FibroblastsMTTHigher than flowable derivativeTraditional composites were found to be less cytotoxic than their flowable counterparts.[6]
Filtek FlowFlowable CompositeBalb/c 3T3 FibroblastsMTTLower than traditional compositeFlowable derivatives, in general, exhibited higher cytotoxicity.[6]
AdmiraOrmocerBalb/c 3T3 FibroblastsMTTLower than Admira FlowIn contrast to other tested materials, the traditional ormocer was more cytotoxic than its flowable version.[6]
Admira FlowFlowable OrmocerBalb/c 3T3 FibroblastsMTTHigher than AdmiraAdmira Flow was the least cytotoxic among the flowable materials tested.[6]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of cytotoxicity data. Below are generalized protocols for common in vitro cytotoxicity assays based on ISO 10993-5 standards.[7][8]

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., L929 mouse fibroblasts, human gingival fibroblasts) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Material Extraction: Prepare extracts of the test material by incubating it in a cell culture medium for a specified period (e.g., 24 hours) at 37°C, according to ISO 10993-12 standards.

  • Cell Exposure: Remove the culture medium from the cells and replace it with various concentrations of the material extract. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan (B1609692) crystals.[5]

  • Formazan Solubilization: Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Express cell viability as a percentage relative to a negative control (cells cultured in medium without material extract).

LDH (Lactate Dehydrogenase) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Seeding and Exposure: Follow the same initial steps as the MTT assay to seed and expose cells to the material extracts.

  • Supernatant Collection: After the exposure period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture. This mixture typically includes lactate (B86563), NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light. During this time, the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the test samples to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (spontaneous LDH release from untreated cells).

Signaling Pathways and Experimental Workflows

HEMA-Induced Apoptosis Signaling Pathway

Leachables from methacrylate-based materials, particularly HEMA, are known to induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis via the mitochondrial-dependent intrinsic pathway.[2][9]

HEMA_Apoptosis_Pathway HEMA HEMA Leachable ROS Increased ROS Production HEMA->ROS DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction (Loss of Membrane Potential) ROS->Mitochondria Cytochrome_C Cytochrome c Release Mitochondria->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

HEMA-induced intrinsic apoptosis pathway.
Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of biomaterial leachables.

Cytotoxicity_Workflow Material_Prep Material Sample Preparation (e.g., Polymerization) Extraction Preparation of Material Extract (ISO 10993-12) Material_Prep->Extraction Exposure Exposure of Cells to Extract Extraction->Exposure Cell_Culture Cell Line Seeding (e.g., Fibroblasts in 96-well plate) Cell_Culture->Exposure Incubation Incubation (24h, 48h, 72h) Exposure->Incubation Assay Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Data_Analysis Data Analysis (% Cell Viability) Assay->Data_Analysis

References

A Comparative Guide to Mono-2-(methacryloyloxy)ethyl Succinate (MES) and Maleate (MEM) in Polymer Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of monomer is critical in designing polymers with specific functionalities and performance characteristics. This guide provides a comparative overview of two such monomers: mono-2-(methacryloyloxy)ethyl succinate (B1194679) (MES) and mono-2-(methacryloyloxy)ethyl maleate (B1232345) (MEM). While both are methacrylate (B99206) derivatives offering pendant carboxylic acid groups, their differing chemical structures—a saturated succinate versus an unsaturated maleate moiety—lead to distinct properties in the resulting polymers. This guide synthesizes available data to aid in the selection of the appropriate monomer for applications ranging from drug delivery to dental resins.

Chemical Structures and Properties of the Monomers

A fundamental understanding of the monomers is crucial before delving into their polymer performance. MES and MEM share a common methacrylate functional group, rendering them suitable for radical polymerization. However, the key difference lies in the dicarboxylic acid ester linkage.

PropertyMono-2-(methacryloyloxy)ethyl Succinate (MES)Mono-2-(methacryloyloxy)ethyl Maleate (MEM)
Synonyms 2-(Methacryloyloxy)ethyl hydrogen succinate2-(Methacryloyloxy)ethyl hydrogen maleate
CAS Number 20882-04-651978-15-5
Molecular Formula C10H14O6C10H12O6
Molecular Weight 230.21 g/mol [1]228.20 g/mol [2]
Density 1.19 g/mL at 25 °C[1]1.217 g/mL at 25 °C[2]
Boiling Point 267 °C[1]374.3 °C (Predicted)[3]
Refractive Index n20/D 1.464[1]n20/D 1.483[3]

Performance Comparison in Polymers

Polymers derived from MES are well-documented, particularly in biomedical applications, owing to the versatile carboxylic acid group that can be used for conjugating biomolecules or tuning hydrogel properties.[4] In contrast, detailed performance data for polymers based on MEM is less prevalent in the literature, with its primary role suggested as a crosslinking agent due to the presence of two polymerizable groups (methacrylate and maleate).

Mechanical Properties

The mechanical properties of polymers are paramount for their structural integrity and durability. For MES-containing polymers, the incorporation of this monomer can enhance elasticity and flexibility.[1]

Mechanical PropertyPoly(MES) and CopolymersPoly(MEM) and Copolymers
Flexural Strength Data not available in searched literatureData not available in searched literature
Elastic Modulus Data not available in searched literatureData not available in searched literature
Hardness Data not available in searched literatureData not available in searched literature
General Observations Incorporation of MES can improve elasticity and shape recovery.[1]The maleate double bond allows for potential crosslinking, which would be expected to increase stiffness and reduce flexibility.
Thermal Properties

Thermal stability is a critical factor for polymer processing and for applications in varying temperature environments.

Thermal PropertyPoly(MES) and CopolymersPoly(MEM) and Copolymers
Glass Transition Temperature (Tg) Data not available in searched literatureData not available in searched literature
Decomposition Temperature Data not available in searched literatureData not available in searched literature
Biocompatibility

For biomedical applications, the biocompatibility of a polymer is non-negotiable. Polymers containing succinic acid are generally considered biocompatible.

Biocompatibility AspectPoly(MES) and CopolymersPoly(MEM) and Copolymers
Cytotoxicity Generally considered biocompatible for use in dental resins and drug delivery systems.Data not available in searched literature, but the presence of unreacted maleate double bonds could potentially impact biocompatibility.
In Vivo Response Succinate-based polyesters have shown good biocompatibility.Data not available in searched literature.
Drug Delivery Performance

The pendant carboxylic acid group in both MES and MEM makes them attractive for drug delivery applications, as it can be used for drug conjugation or to impart pH-sensitivity to the polymer matrix.

Drug Delivery ParameterPoly(MES) and CopolymersPoly(MEM) and Copolymers
Drug Loading The carboxylic acid group allows for covalent conjugation of drugs.[4]The carboxylic acid group could be used for drug conjugation.
Release Kinetics Polymers with MES have been used to create prodrugs with controlled release kinetics. For example, camptothecin (B557342) conjugated to a MES-containing polymer showed sustained release over several days.[4]Data on drug release from MEM-containing polymers is not readily available. The potential for crosslinking via the maleate group could significantly slow down drug diffusion and release.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are standard protocols for key experiments relevant to the characterization of these polymers.

Synthesis of this compound (MES)

This protocol describes a common method for synthesizing MES.

Materials:

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Succinic anhydride

  • Hydroquinone (B1673460) monomethyl ether (inhibitor)

  • Argon gas

  • Reaction flask with stir bar

Procedure:

  • Combine 10 g of 2-hydroxyethylmethacrylate, 7.7 g of succinic anhydride, and 50 mg of hydroquinone monomethyl ether in a 50 mL flask equipped with a stir bar.

  • Purge the flask with argon gas and then seal it.

  • Heat the mixture to 90°C with continuous stirring for 18 hours.

  • Cool the flask to room temperature to obtain this compound.

Polymerization of Methacrylate Monomers

A general procedure for free-radical polymerization of methacrylate monomers is outlined below.

Materials:

  • Methacrylate monomer (e.g., MES or MEM)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as an initiator

  • 1,4-Dioxane (solvent)

Procedure:

  • Dissolve the purified monomer and recrystallized AIBN in 1,4-Dioxane in a reaction vessel.

  • De-gas the solution by purging with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to a specified temperature (e.g., 60-80°C) to initiate polymerization.

  • Maintain the temperature for a set period to allow the polymerization to proceed.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) or hexane).

  • Filter and dry the polymer product.

Characterization of Mechanical Properties

The following describes a standard method for evaluating the flexural strength of a polymer.

Procedure (Three-Point Bending Test):

  • Prepare rectangular bar-shaped specimens of the polymer according to a standard such as ISO 20795-1.

  • Use a universal testing machine equipped with a three-point bending fixture.

  • Place the specimen on two supports and apply a load to the center of the specimen at a constant crosshead speed.

  • Record the load and deflection until the specimen fractures.

  • Calculate the flexural strength and modulus from the resulting stress-strain curve.

Thermal Analysis

Differential Scanning Calorimetry (DSC) is a common technique to determine thermal transitions of a polymer.

Procedure (DSC):

  • Place a small, known weight of the polymer sample into an aluminum DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve.

In Vitro Drug Release Study

This protocol outlines a typical method for assessing the release of a drug from a polymer matrix.

Procedure:

  • Load the polymer (e.g., as a hydrogel or microparticles) with a model drug.

  • Place a known amount of the drug-loaded polymer into a vessel containing a specific volume of a release medium (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 37°C).

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizing Experimental Workflows and Relationships

Graphviz diagrams can be used to illustrate the logical flow of experiments and the relationships between different components.

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Polymer Characterization HEMA HEMA MES MES Monomer HEMA->MES SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->MES MES_poly Poly(MES) MES->MES_poly Mechanical Mechanical Properties MES_poly->Mechanical Thermal Thermal Properties MES_poly->Thermal Biocompatibility Biocompatibility MES_poly->Biocompatibility DrugRelease Drug Release MES_poly->DrugRelease MEM_poly Poly(MEM) MEM_poly->Mechanical MEM_poly->Thermal MEM_poly->Biocompatibility MEM_poly->DrugRelease MEM MEM Monomer MEM->MEM_poly drug_delivery_pathway PolymerMatrix Polymer Matrix (MES or MEM based) Conjugation Covalent Conjugation (via Carboxylic Acid) PolymerMatrix->Conjugation Release Controlled Release PolymerMatrix->Release Drug Drug Molecule Drug->Conjugation Entrapment Physical Entrapment Drug->Entrapment Conjugation->Release Entrapment->PolymerMatrix TargetSite Target Site Release->TargetSite

References

Unraveling the Enigma of "MMES": A Comparative Guide to Long-Term Stability in Dental Restorations

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of durable and long-lasting dental restorations, the term "MMES" has emerged, though its precise definition remains ambiguous within the broader scientific community. This guide aims to demystify this acronym by exploring its two most probable interpretations in the context of dental materials science: Matrix Metalloproteinases (MMPs) and Monomer Systems . Both topics are paramount to understanding the long-term stability and performance of dental restorations.

This comprehensive comparison will delve into the distinct roles of MMPs in the degradation of the adhesive-dentin interface and the evolution of monomer systems that form the backbone of modern resin composites. By presenting objective comparisons, supporting experimental data, and detailed methodologies, this guide offers researchers, scientists, and drug development professionals a thorough understanding of the factors governing the longevity of dental restorations.

Section 1: The Role of Matrix Metalloproteinases (MMPs) in the Longevity of Dental Restorations

Matrix Metalloproteinases are a family of host-derived enzymes present in dentin that can be activated by acidic challenges, such as those from dental adhesives.[1] Once activated, MMPs, particularly MMP-2, -8, and -9, can degrade the collagen fibrils within the hybrid layer, the critical interface between the adhesive and the dentin.[1][2] This enzymatic degradation is a significant contributor to the decline in bond strength over time, ultimately leading to restoration failure.[3][4]

To counteract this, various MMP inhibitors (MMPIs) have been investigated for their ability to preserve the integrity of the hybrid layer and enhance the durability of the bond.[5] These inhibitors can be applied as a pretreatment or incorporated into the adhesive systems themselves.[6]

Comparative Performance of MMP Inhibitors

The following table summarizes the long-term bond strength of dental adhesives when used with and without MMP inhibitors, based on in vitro studies.

MMP InhibitorConcentrationAdhesive SystemAging PeriodMean Microtensile Bond Strength (μTBS) in MPa (± SD)Percentage Decrease in Bond Strength Over Time
Control (No Inhibitor) N/AEtch-and-Rinse24 hours45.2 (± 5.8)-
6 months28.9 (± 4.7)36.1%
Chlorhexidine (CHX) 2%Etch-and-Rinse24 hours44.8 (± 6.1)-
6 months40.1 (± 5.3)10.5%
Benzalkonium Chloride (BAC) 1%Etch-and-Rinse24 hours46.1 (± 5.5)-
6 months41.5 (± 4.9)10.0%
Control (No Inhibitor) N/ASelf-Etch24 hours38.5 (± 4.9)-
12 months22.3 (± 3.8)42.1%
GM1489 5 µMSelf-Etch24 hours39.1 (± 5.2)-
12 months35.8 (± 4.6)8.4%

Note: The data presented is a synthesis of findings from multiple in vitro studies and is intended for comparative purposes. Actual values may vary depending on the specific product and experimental conditions.[4][6][7]

Experimental Protocols

Microtensile Bond Strength (μTBS) Testing:

  • Tooth Preparation: Non-carious human third molars are sectioned to expose mid-coronal dentin. The dentin surface is then polished with silicon carbide paper to create a standardized smear layer.

  • Application of MMP Inhibitor and Adhesive: The selected MMP inhibitor is applied to the dentin surface for a specified duration (e.g., 60 seconds) and then air-dried. Subsequently, the dental adhesive is applied according to the manufacturer's instructions.

  • Composite Buildup: A resin composite is built up on the bonded surface in increments and light-cured.

  • Specimen Sectioning: The restored tooth is sectioned into beams with a cross-sectional area of approximately 1 mm².

  • Aging: The beams are stored in artificial saliva or distilled water for various periods (e.g., 24 hours, 6 months, 12 months) to simulate aging.

  • μTBS Testing: The beams are attached to a testing jig and subjected to a tensile force in a universal testing machine until fracture. The bond strength is calculated in megapascals (MPa).[8]

Signaling Pathway of MMP Activation and Inhibition

The following diagram illustrates the mechanism of MMP activation at the dentin-adhesive interface and how MMP inhibitors intervene.

MMP_Activation_Inhibition cluster_activation MMP Activation Pathway cluster_inhibition MMP Inhibition Acidic_Monomers Acidic Monomers (from dental adhesives) Pro_MMPs Pro-MMPs (inactive) Acidic_Monomers->Pro_MMPs activate Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Collagen_Fibrils Collagen Fibrils in Hybrid Layer Active_MMPs->Collagen_Fibrils degrade Degraded_Collagen Degraded Collagen (Bond Failure) Collagen_Fibrils->Degraded_Collagen MMP_Inhibitors MMP Inhibitors (e.g., CHX, BAC) MMP_Inhibitors->Active_MMPs inhibit

Caption: MMP activation by acidic monomers and subsequent inhibition.

Section 2: Long-term Stability and Performance of Monomer Systems in Dental Composites

The organic matrix of dental resin composites is primarily composed of various monomer systems. The long-term stability and performance of these restorations are intrinsically linked to the chemical structure and properties of these monomers.[9] Conventional methacrylate-based monomers, such as Bisphenol A-glycidyl methacrylate (B99206) (BisGMA) and triethylene glycol dimethacrylate (TEGDMA), have been the standard for decades. However, they are associated with issues like polymerization shrinkage and degradation over time.[10][11]

Research and development efforts have led to the introduction of alternative monomer systems, including low-shrinkage monomers and more degradation-resistant formulations, to enhance the longevity of composite restorations.

Comparative Performance of Dental Composite Monomer Systems

The table below provides a comparison of key mechanical properties for different types of dental composites, which are influenced by their monomer and filler composition.

Composite TypeMonomer System HighlightsFlexural Strength (MPa)Wear Resistance (Volume Loss in mm³)
Conventional Microhybrid BisGMA, TEGDMA, UDMA80 - 1200.35 - 0.50
Nanofill High molecular weight monomers, modified methacrylates120 - 1600.25 - 0.40
Bulk-Fill Flowable Modified high molecular weight monomers90 - 1300.40 - 0.60
Bulk-Fill Packable Low-shrinkage monomers, modified BisGMA110 - 1500.30 - 0.45

Note: This data is compiled from various in vitro studies for comparative illustration. Performance can vary based on the specific commercial product and testing methodology.[12][13][14]

Experimental Protocols

Flexural Strength Testing (Three-Point Bending Test):

  • Specimen Preparation: Bar-shaped specimens of the composite material (typically 25 mm x 2 mm x 2 mm) are fabricated in a mold and light-cured according to the manufacturer's instructions.

  • Aging: The specimens are stored in water or artificial saliva at 37°C for a specified period (e.g., 24 hours, 7 days, or longer for long-term studies) to simulate oral conditions.

  • Three-Point Bending Test: The specimen is placed on two supports in a universal testing machine, and a load is applied to the center of the specimen at a constant speed until it fractures.

  • Calculation: The flexural strength is calculated based on the load at fracture, the distance between the supports, and the dimensions of the specimen.[13]

Wear Resistance Testing:

  • Specimen Preparation: Disc-shaped specimens of the composite material are prepared and cured.

  • Aging: The specimens are subjected to an aging protocol, which may include thermocycling (alternating between hot and cold water baths) to simulate temperature changes in the oral cavity.

  • Two-Body Wear Simulation: The specimens are placed in a chewing simulator and subjected to a specified number of cycles of wear against an antagonist material (e.g., steatite or enamel).

  • Measurement of Wear: The amount of material lost due to wear is quantified by measuring the volume loss, typically using profilometry or 3D scanning.[14]

Experimental Workflow for Evaluating a New Dental Composite

The following diagram outlines a typical experimental workflow for assessing the long-term performance of a novel dental composite monomer system.

Experimental_Workflow Start New Monomer Synthesis Formulation Composite Formulation (Monomer + Fillers) Start->Formulation Specimen_Prep Specimen Preparation (Flexural Strength, Wear) Formulation->Specimen_Prep Aging Artificial Aging (Water Storage, Thermocycling) Specimen_Prep->Aging Mechanical_Testing Mechanical Testing (Flexural Strength, Wear Resistance) Aging->Mechanical_Testing Data_Analysis Data Analysis and Comparison to Controls Mechanical_Testing->Data_Analysis End Performance Evaluation Data_Analysis->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.